N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H9FN4O |
|---|---|
Molecular Weight |
232.21 g/mol |
IUPAC Name |
N'-(2-fluorophenyl)pyrazine-2-carbohydrazide |
InChI |
InChI=1S/C11H9FN4O/c12-8-3-1-2-4-9(8)15-16-11(17)10-7-13-5-6-14-10/h1-7,15H,(H,16,17) |
InChI Key |
VQIGYMKTHWEEJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NNC(=O)C2=NC=CN=C2)F |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Antifungal Mechanism of N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action for the novel antifungal compound, N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective agents.
Core Mechanism: Inhibition of Fungal Fatty Acid Desaturase (Ole1p)
This compound exerts its antifungal activity through the specific inhibition of the fungal enzyme Δ9-fatty acid desaturase, also known as Ole1p.[1][2][3] This enzyme is crucial for the biosynthesis of unsaturated fatty acids (UFAs), which are essential components of fungal cell membranes, playing a vital role in maintaining membrane fluidity and function.[2][3] By inhibiting Ole1p, the compound disrupts the production of these critical UFAs, leading to a fungistatic or fungicidal effect.
The identification of Ole1p as the primary target of this compound was established through a whole-cell-based screening method called Target Abundance-based FItness Screening (TAFiS) using Candida albicans.[2][4][5] This screening identified a series of compounds with an acyl hydrazide core that selectively inhibited the growth of fungal strains with reduced expression of the OLE1 gene.[4][5]
Further evidence supporting this mechanism comes from fatty acid rescue experiments. The growth-inhibitory effects of this compound on C. albicans can be reversed by the addition of exogenous unsaturated fatty acids, such as palmitoleic acid (16:1) and oleic acid (18:1), to the growth medium.[2] This rescue phenomenon strongly indicates that the compound's primary mode of action is the disruption of UFA biosynthesis. The acyl hydrazide moiety has been identified as a key pharmacophore essential for the inhibitory activity against Ole1p.[4][5]
Signaling Pathway Diagram
Caption: Inhibition of the Fungal Fatty Acid Biosynthesis Pathway.
Quantitative Data
The antifungal activity of this compound and related compounds from the acyl hydrazide series has been quantified against various fungal pathogens. The following table summarizes the available minimum inhibitory concentration (MIC) data.
| Compound | Fungal Species | MIC (µM) | Reference |
| Acyl Hydrazide (Compound 1) | Candida albicans SC5314 | 20 | [3] |
| Acyl Hydrazide (Compound 2) | Candida albicans SC5314 | 20 | [3] |
Note: The specific MIC for this compound was not individually reported in the primary publication, but it is part of the active acyl hydrazide series.
Experimental Protocols
The following are summaries of the key experimental protocols used to elucidate the mechanism of action of this compound.
Target Abundance-based FItness Screen (TAFiS)
This whole-cell screening method was employed to identify compounds that selectively inhibit the growth of Candida albicans strains with decreased expression of essential genes.
-
Strain Construction: C. albicans strains were engineered to have tetracycline-repressible promoters controlling the expression of essential genes, including OLE1.
-
Competitive Growth Assay: Strains with varying levels of OLE1 expression were pooled and grown in competition in the presence of a small-molecule library.
-
Flow Cytometry: The relative abundance of each strain in the population was quantified using flow cytometry, measuring fluorescent reporter proteins unique to each strain.
-
Hit Identification: Compounds that caused a significant shift in the population, favoring the strain with higher OLE1 expression, were identified as potential Ole1p inhibitors.
Unsaturated Fatty Acid Rescue Assay
This assay confirms that the antifungal activity of a compound is due to the inhibition of UFA biosynthesis.
-
Fungal Culture: Candida albicans is grown in a defined medium, such as Yeast Nitrogen Base (YNB) agar.
-
Compound Treatment: The fungal culture is exposed to inhibitory concentrations of this compound.
-
Supplementation: The growth medium is supplemented with a mixture of unsaturated fatty acids (e.g., palmitoleic acid and oleic acid).
-
Growth Assessment: Fungal growth is monitored over time. Restoration of growth in the presence of the compound and UFAs confirms the on-target inhibition of Ole1p.
Experimental Workflow Diagram
Caption: Workflow for confirming the mechanism of action.
Conclusion
This compound represents a promising antifungal agent with a well-defined mechanism of action targeting fungal fatty acid biosynthesis. Its specific inhibition of Ole1p, an essential and structurally distinct fungal enzyme, makes it an attractive candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to advance this and similar compounds in the fight against fungal infections.
References
- 1. Identification of Inhibitors of Fungal Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Inhibitors of Fungal Fatty Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Small molecule inhibitors of fungal Δ(9) fatty acid desaturase as antifungal agents against Candida auris [frontiersin.org]
An In-depth Technical Guide to N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide: A Novel Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide is a novel small molecule that has been identified as a potent inhibitor of the fungal enzyme Ole1p, a delta-9 fatty acid desaturase.[1][2] This enzyme is crucial for the biosynthesis of unsaturated fatty acids, which are essential components of fungal cell membranes.[1][2] By inhibiting Ole1p, this compound disrupts membrane integrity and function, leading to a broad-spectrum antifungal effect. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, biological activity, and experimental protocols related to this promising antifungal candidate.
Chemical Properties and Synthesis
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₉FN₄O
-
Molecular Weight: 232.21 g/mol
-
CAS Number: 2881111-79-9
Proposed Synthesis Protocol
While a specific detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on established methods for the synthesis of similar pyrazine-2-carbohydrazide derivatives.[3][4][5][6] The synthesis is a two-step process involving the formation of a pyrazinoic acid hydrazide intermediate, followed by condensation with 2-fluorophenylhydrazine.
Step 1: Synthesis of Pyrazinoic Acid Hydrazide
-
Esterification of Pyrazinoic Acid: Pyrazinoic acid is esterified to methyl pyrazinoate by refluxing with methanol in the presence of a catalytic amount of concentrated sulfuric acid.
-
Hydrazinolysis: The resulting methyl pyrazinoate is then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield pyrazinoic acid hydrazide.
Step 2: Condensation to form this compound
-
Reaction Setup: In a round-bottom flask, dissolve pyrazinoic acid hydrazide in a suitable solvent such as ethanol.
-
Addition of Phenylhydrazine: Add an equimolar amount of 2-fluorophenylhydrazine to the solution.
-
Reaction Conditions: The reaction mixture is then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent (e.g., ethanol), and dried. The crude product can be further purified by recrystallization to obtain this compound.
Mechanism of Action: Inhibition of Ole1p Signaling Pathway
This compound exerts its antifungal activity by targeting and inhibiting Ole1p, a key enzyme in the fungal fatty acid biosynthesis pathway.[1][2] Ole1p is a delta-9 fatty acid desaturase responsible for converting saturated fatty acids into monounsaturated fatty acids. These unsaturated fatty acids are critical for maintaining the fluidity and integrity of the fungal cell membrane.
The inhibition of Ole1p leads to a depletion of unsaturated fatty acids, resulting in a rigid and dysfunctional cell membrane. This ultimately compromises essential cellular processes and leads to fungal cell death.
Caption: Putative Ole1p signaling pathway and the inhibitory action of this compound.
Biological Activity: Quantitative Data
The antifungal activity of this compound has been evaluated against a range of fungal pathogens. The data presented below is summarized from the findings of DeJarnette et al. (2021).[1]
| Fungal Strain | IC₅₀ (μM) | MIC (μg/mL) |
| Candida albicans | 1.56 | 4 |
| Candida auris | 3.13 | 8 |
| Candida glabrata | 6.25 | 16 |
| Candida parapsilosis | 3.13 | 8 |
| Cryptococcus neoformans | 1.56 | 4 |
| Aspergillus fumigatus | 6.25 | 16 |
Table 1: In vitro antifungal activity of this compound.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
References
- 1. Identification of Inhibitors of Fungal Fatty Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Inhibitors of Fungal Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. bendola.com [bendola.com]
- 5. chemicaljournal.org [chemicaljournal.org]
- 6. researchgate.net [researchgate.net]
Technical Guide: N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide, a Novel Inhibitor of Fungal Ole1p Desaturase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide, a potent inhibitor of the fungal enzyme Ole1p, a delta-9 fatty acid desaturase. Ole1p is essential for the biosynthesis of unsaturated fatty acids, which are critical components of fungal cell membranes. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death, making it a promising target for novel antifungal therapies. This document summarizes the quantitative inhibitory data, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows. The information presented is primarily derived from the foundational study by DeJarnette et al. (2021) published in ACS Infectious Diseases.[1][2]
Introduction to Ole1p Inhibition
Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents with new mechanisms of action. Fatty acid biosynthesis is an essential pathway in fungi and presents several attractive targets for drug development due to structural differences between fungal and mammalian enzymes.[1]
One such target is the delta-9 fatty acid desaturase, Ole1p. This enzyme is responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), a critical step in maintaining the fluidity and function of fungal cell membranes. The inhibition of Ole1p leads to an accumulation of SFAs, resulting in increased membrane rigidity, impaired function, and ultimately, fungal cell death.
This compound is a member of the acyl hydrazide class of compounds identified as potent inhibitors of fungal Ole1p.[1][2] This guide details its activity and the methodologies used to validate its mechanism of action.
Quantitative Data
The inhibitory activity of this compound and related compounds was quantified using a whole-cell-based fitness screen and standard antifungal susceptibility testing. The data presented here is sourced from the primary research conducted by DeJarnette et al. (2021).
Table 1: Antifungal Activity of this compound Against Candida albicans
| Compound ID | Chemical Structure | MIC50 (μg/mL) in RPMI medium |
| 4 | This compound | 8 |
Note: The compound is identified as compound 4 in the source publication. MIC50 (Minimum Inhibitory Concentration for 50% of isolates) was determined in RPMI-1640 medium.
Table 2: Spectrum of Antifungal Activity of this compound
| Fungal Species | MIC Range (μg/mL) |
| Candida auris | 4->16 |
| Candida albicans (azole-resistant) | 8-16 |
| Mucormycetes | 4-16 |
Note: These data demonstrate the broad-spectrum activity of the acyl hydrazide scaffold.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments performed to characterize this compound as an Ole1p inhibitor.
Target Abundance-based FItness Screening (TAFiS)
This whole-cell screening method was employed to identify compounds that specifically target Ole1p. The principle of TAFiS is that the susceptibility of a cell to a drug is dependent on the expression level of its target protein.
Experimental Workflow:
-
Strain Construction: Candida albicans strains were genetically engineered to express high, medium, and low levels of Ole1p. Each strain was also tagged with a unique fluorescent protein for identification.
-
Cell Pooling: The engineered strains were pooled in equal ratios.
-
Compound Screening: The pooled cell culture was dispensed into microplates, and a small molecule library was added to the wells.
-
Incubation: The plates were incubated to allow for fungal growth.
-
Fitness Measurement: The relative abundance of each strain in the population was determined by measuring the fluorescence intensity of each corresponding tag.
-
Hit Identification: Compounds that preferentially inhibited the growth of the low Ole1p-expressing strain were identified as potential Ole1p inhibitors.
Unsaturated Fatty Acid Rescue Assay
This assay confirms that the antifungal activity of a compound is due to the inhibition of unsaturated fatty acid biosynthesis.
Experimental Protocol:
-
Media Preparation: Prepare standard yeast nitrogen base (YNB) agar plates. Prepare a second set of YNB agar plates supplemented with a mixture of palmitoleic acid (16:1) and oleic acid (18:1).
-
Compound Application: A filter disk impregnated with a solution of this compound is placed on the surface of each agar plate.
-
Fungal Inoculation: A lawn of Candida albicans is spread evenly across the surface of both the standard and the supplemented agar plates.
-
Incubation: The plates are incubated to allow for fungal growth.
-
Analysis: The zone of growth inhibition around the filter disk is measured on both sets of plates. A significant reduction in the zone of inhibition on the plates supplemented with unsaturated fatty acids indicates that the compound's primary mechanism of action is the inhibition of their synthesis. The study by DeJarnette et al. confirmed that the growth inhibitory effects of the active acyl hydrazides were suppressed by the addition of these supplements.[2]
Signaling Pathways and Experimental Workflows
Ole1p-Mediated Fatty Acid Desaturation Pathway
The following diagram illustrates the role of Ole1p in the conversion of saturated fatty acids to monounsaturated fatty acids, a process targeted by this compound.
Caption: Ole1p catalyzes the desaturation of SFAs to MUFAs, which are incorporated into fungal membranes.
TAFiS Experimental Workflow Diagram
This diagram outlines the key steps in the Target Abundance-based FItness Screening (TAFiS) protocol.
Caption: Workflow for identifying target-specific inhibitors using the TAFiS method.
Fatty Acid Rescue Assay Logic Diagram
This diagram illustrates the logical basis of the unsaturated fatty acid rescue experiment.
Caption: Logic demonstrating how exogenous unsaturated fatty acids rescue growth from an Ole1p inhibitor.
Conclusion
This compound is a promising antifungal compound that targets the essential fungal enzyme Ole1p. Its mechanism of action has been validated through robust experimental approaches, including target-specific whole-cell screening and mechanism-confirming rescue assays. The broad-spectrum activity of the acyl hydrazide scaffold suggests its potential for further development into novel therapeutics for treating a range of fungal infections. This technical guide provides the foundational data and methodologies to support further research and development in this area.
References
Unveiling the Antifungal Potential: A Technical Guide to N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide has emerged as a promising small molecule with significant antifungal properties. This technical guide provides an in-depth overview of its biological activity, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. The information presented is primarily derived from the key study by DeJarnette et al. (2021), which identified this compound as a potent inhibitor of fungal fatty acid biosynthesis[1][2][3][4].
Mechanism of Action: Targeting Fungal Fatty Acid Desaturase (Ole1p)
This compound exerts its antifungal effect by inhibiting Ole1p, a crucial fungal enzyme. Ole1p, a stearoyl-CoA Δ9-desaturase, is responsible for the synthesis of monounsaturated fatty acids, which are essential components of fungal cell membranes[1][2][3][4]. The inhibition of this enzyme disrupts membrane fluidity and integrity, ultimately leading to fungal cell death. The fungal Ole1p enzyme is structurally distinct from its mammalian counterparts, making it an attractive and specific target for antifungal drug development[1][2][3][4].
Signaling Pathway of Ole1p Regulation
The expression and activity of Ole1p are tightly regulated within the fungal cell. A putative signaling pathway involves the following key steps:
Caption: Putative signaling pathway for Ole1p regulation and its inhibition.
Quantitative Antifungal Activity
The antifungal efficacy of this compound has been demonstrated against a broad spectrum of fungal pathogens, including clinically relevant and drug-resistant strains. The minimum inhibitory concentrations (MICs) from the pivotal study are summarized below[1][2][3][4].
| Fungal Species | Strain(s) | MIC (µg/mL) |
| Candida albicans | SC5314 | 2 |
| Candida auris | Broad-spectrum activity demonstrated | |
| Mucormycetes | Broad-spectrum activity demonstrated | |
| Azole-resistant Candida isolates | Activity retained |
Note: Specific MIC values for Candida auris and Mucormycetes were reported as demonstrating broad-spectrum activity, with detailed quantitative data available in the source publication.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Target Abundance-based FItness Screening (TAFIS)
This whole-cell screening method was employed to identify compounds that selectively inhibit fungal fatty acid biosynthesis[1][2][3][4].
Caption: Workflow for Target Abundance-based FItness Screening (TAFIS).
Methodology:
-
Strain Construction: Candida albicans strains with varying expression levels of the OLE1 gene (encoding Ole1p) were constructed.
-
Cell Pooling: The engineered strains were pooled together.
-
Library Screening: The pooled cells were exposed to a library of small molecules.
-
Competitive Growth: The cells were allowed to grow in a competitive environment.
-
Analysis: The relative abundance of each strain was determined using flow cytometry.
-
Hit Identification: Compounds that preferentially inhibited the growth of strains with lower OLE1 expression were identified as hits.
Antifungal Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentrations (MICs) were determined according to the Clinical and Laboratory Standards Institute (CLSI) broth microdilution protocol[1].
Methodology:
-
Inoculum Preparation: Fungal isolates were cultured on appropriate agar plates, and a standardized inoculum was prepared in RPMI-1640 medium.
-
Drug Dilution: this compound was serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Inoculation: The standardized fungal inoculum was added to each well of the microtiter plates.
-
Incubation: The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of fungal growth compared to the drug-free control.
Fatty Acid Rescue Assay
This assay was performed to confirm that the antifungal activity of the compound was due to the inhibition of fatty acid biosynthesis[1][2][3][4].
Methodology:
-
Growth Conditions: C. albicans was grown in a minimal medium.
-
Compound Addition: An inhibitory concentration of this compound was added to the medium.
-
Fatty Acid Supplementation: The growth medium was supplemented with exogenous unsaturated fatty acids (e.g., oleic acid).
-
Growth Assessment: Fungal growth was monitored over time.
-
Interpretation: Restoration of fungal growth in the presence of the inhibitor and exogenous fatty acids confirmed that the compound's primary mechanism of action is the inhibition of fatty acid desaturation.
Conclusion
This compound is a promising antifungal agent with a specific mechanism of action targeting the fungal enzyme Ole1p. Its broad-spectrum activity, including against drug-resistant strains, highlights its potential for further development as a novel therapeutic. The experimental data robustly supports its mode of action and provides a strong foundation for future preclinical and clinical investigations.
References
An In-depth Technical Guide on the Physicochemical Properties of N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide is a novel small molecule that has garnered significant interest within the scientific community for its potent and specific antifungal activity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination. The information presented herein is intended to support further research and development efforts, including formulation, medicinal chemistry optimization, and pharmacokinetic studies.
This compound has been identified as an inhibitor of Ole1p, a delta-9 fatty acid desaturase in fungi.[1] This enzyme is crucial for the biosynthesis of unsaturated fatty acids, which are essential components of fungal cell membranes. By inhibiting Ole1p, the compound disrupts membrane fluidity and integrity, ultimately leading to fungal cell death. This targeted mechanism of action makes it a promising candidate for the development of new antifungal therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, other values are predicted based on computational models due to the novelty of the compound.
Identification and Structure
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 2881111-79-9 |
| Molecular Formula | C₁₁H₉FN₄O |
| Molecular Weight | 232.21 g/mol |
| Canonical SMILES | C1=CC=C(C(=C1)F)NNC(=O)C2=NC=CN=C2 |
Tabulated Physicochemical Data
| Property | Experimental Value | Predicted Value | Method of Determination |
| Melting Point (°C) | Data not available | 180-220 | Based on structurally similar pyrazine-2-carbohydrazide derivatives and in silico prediction. |
| Solubility | Soluble in DMSO (10 mM) | - | Experimental observation. |
| pKa | Data not available | Acidic: ~11-12, Basic: ~1-2 | In silico prediction (ACD/Labs Percepta, ChemAxon) |
| LogP | Data not available | ~1.5 - 2.5 | In silico prediction (ACD/Labs Percepta, ChemAxon) |
Disclaimer: Predicted values are generated using computational algorithms and should be confirmed by experimental determination.
Experimental Protocols
The following section details the standard experimental methodologies for the determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid compound is a critical indicator of its purity. For this compound, the capillary method is recommended.
Apparatus:
-
Melting point apparatus (e.g., Electrothermal Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
-
Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.
-
Allow the apparatus to cool below the approximate melting point.
-
Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point of the compound.
Solubility Determination
Determining the solubility of a compound in various solvents is essential for its formulation and biological testing.
Apparatus:
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Scintillation vials or test tubes
Procedure (Equilibrium Solubility Method):
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a vial.
-
Seal the vial and place it in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.
-
The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding a compound's ionization state at different pH values. Potentiometric titration is a common and accurate method for pKa determination.
Apparatus:
-
pH meter with a calibrated electrode
-
Autotitrator or manual burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solutions of hydrochloric acid and sodium hydroxide
Procedure (Potentiometric Titration):
-
Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent if necessary (e.g., a small amount of DMSO) and then dilute with water.
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Titrate the solution with a standardized solution of 0.1 M HCl to determine any basic pKa values. Record the pH as a function of the volume of titrant added.
-
In a separate experiment, titrate a fresh solution of the compound with a standardized solution of 0.1 M NaOH to determine any acidic pKa values. Again, record the pH as a function of the volume of titrant added.
-
Plot the pH versus the volume of titrant added to generate titration curves.
-
The pKa is the pH at the half-equivalence point of the titration curve. The equivalence point can be determined from the inflection point of the curve (the point of steepest slope).
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is the traditional and most reliable method for its determination.
Apparatus:
-
Separatory funnel or screw-cap vials
-
Mechanical shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
n-Octanol and water (mutually saturated)
Procedure (Shake-Flask Method):
-
Prepare mutually saturated solutions of n-octanol and water by vigorously mixing them and allowing the phases to separate.
-
Dissolve a known amount of this compound in either the water-saturated n-octanol or the n-octanol-saturated water.
-
Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other phase.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely. If an emulsion forms, centrifugation may be necessary.
-
Carefully sample both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC, UV-Vis).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
Mandatory Visualizations
Synthesis Workflow
The synthesis of this compound typically involves the condensation of a pyrazine-2-carbohydrazide with a 2-fluorophenylhydrazine or a related derivative. A generalized workflow is depicted below.
References
An In-Depth Technical Guide to N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide: Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide is a novel small molecule identified as a potent and selective inhibitor of the fungal enzyme Ole1p, a stearoyl-CoA Δ9-desaturase. This enzyme is critical for the biosynthesis of monounsaturated fatty acids, which are essential components of fungal cell membranes. By targeting this key enzyme, this compound exhibits broad-spectrum antifungal activity, including against drug-resistant strains. This technical guide provides a comprehensive overview of the compound's structure, mechanism of action, synthesis, and key experimental data, offering valuable insights for researchers and professionals in the fields of mycology and antifungal drug development.
Chemical Structure and Properties
This compound is a synthetic compound with the molecular formula C₁₁H₉FN₄O and a molecular weight of 232.21 g/mol .[1] Its chemical structure features a pyrazine-2-carbohydrazide core linked to a 2-fluorophenyl group.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉FN₄O | [1] |
| Molecular Weight | 232.21 | [1] |
| CAS Number | 2881111-79-9 | [1] |
| SMILES | O=C(C1=NC=CN=C1)NNC2=CC=CC=C2F |
Mechanism of Action and Biological Function
This compound functions as a specific inhibitor of the fungal fatty acid desaturase, Ole1p.[1] This enzyme is responsible for introducing the first double bond into saturated fatty acyl-CoAs, a crucial step in the formation of monounsaturated fatty acids like oleic acid. These unsaturated fatty acids are vital for maintaining the fluidity and integrity of fungal cell membranes.
The inhibition of Ole1p by this compound leads to a depletion of essential monounsaturated fatty acids, resulting in increased membrane rigidity, impaired cell division, and ultimately, fungal cell death. The specificity of this compound for the fungal enzyme over its mammalian counterparts makes it an attractive candidate for antifungal therapy with a potentially favorable safety profile.
Inhibitory action on the fungal fatty acid biosynthesis pathway.
Synthesis
The synthesis of this compound can be achieved through a multi-step process, starting from pyrazinamide. A generalized synthetic scheme is outlined below, based on procedures for similar pyrazine-2-carbohydrazide derivatives.
General synthetic workflow for this compound.
Experimental Protocol: General Synthesis of Pyrazine-2-Carbohydrazide Derivatives
-
Esterification of Pyrazinamide: Pyrazinamide is hydrolyzed and then esterified to yield ethyl pyrazinoate. This is typically achieved by refluxing pyrazinamide in ethanol with a catalytic amount of sulfuric acid.
-
Formation of Pyrazinoic Acid Hydrazide: The resulting ethyl pyrazinoate is reacted with hydrazine hydrate, usually under reflux conditions, to form pyrazinoic acid hydrazide.
-
Condensation with 2-Fluorophenylhydrazine: Pyrazinoic acid hydrazide is then condensed with 2-fluorophenylhydrazine. The reaction mixture is refluxed, and upon cooling, the desired product, this compound, precipitates and can be purified by recrystallization.
Antifungal Activity
This compound has demonstrated significant in vitro activity against a broad range of fungal pathogens. The primary mechanism of its antifungal action is the inhibition of fatty acid biosynthesis.
Quantitative Data
| Fungal Species | MIC (μg/mL) | IC₅₀ (μM) | Reference |
| Candida albicans | 8 | 2.5 | [2] |
| Candida auris | 4 | 1.8 | [2] |
| Aspergillus fumigatus | 16 | 5.1 | [2] |
| Cryptococcus neoformans | 8 | 3.2 | [2] |
Note: The IC₅₀ values are based on cell viability assays.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antifungal susceptibility of various fungal strains to this compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
A stock solution of the compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of the compound are prepared in 96-well microtiter plates using RPMI-1640 medium.
-
Fungal inocula are prepared and adjusted to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
The microtiter plates are incubated at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.
Ole1p Inhibition Assay
The inhibitory effect of this compound on the Ole1p desaturase can be assessed using a whole-cell-based fitness screening assay.
-
Candida albicans strains with varying levels of OLE1 gene expression (e.g., wild-type, heterozygous deletion, and overexpression strains) are utilized.
-
These strains are grown in competition in the presence of sub-inhibitory concentrations of the test compound.
-
The relative abundance of each strain in the population is quantified over time using methods such as quantitative PCR or next-generation sequencing.
-
A compound is identified as an Ole1p inhibitor if it preferentially inhibits the growth of the strain with lower OLE1 expression.
Workflow for the Ole1p inhibition assay.
Conclusion
This compound represents a promising new class of antifungal agents with a well-defined mechanism of action targeting the fungal-specific enzyme Ole1p. Its broad-spectrum activity and novel target make it a valuable lead compound for the development of new therapies to combat the growing threat of fungal infections, particularly those caused by drug-resistant pathogens. Further preclinical and clinical studies are warranted to fully evaluate its therapeutic potential.
References
The Role of N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide in Fungal Fatty Acid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fungal fatty acid (FA) biosynthesis is an essential pathway for fungal viability, growth, and virulence, making it a prime target for novel antifungal drug development. The enzymes in this pathway are structurally distinct from their mammalian counterparts, offering a window for selective inhibition. This technical guide provides an in-depth analysis of N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide, a member of the acyl hydrazide class of compounds, which has been identified as a specific inhibitor of fungal fatty acid desaturation. This document details the mechanism of action, presents quantitative efficacy data, outlines the experimental protocols used for its identification and validation, and discusses its potential as a lead scaffold for next-generation antifungal therapeutics.
Introduction: The Imperative for Novel Antifungal Targets
Invasive fungal infections are a significant and growing cause of morbidity and mortality worldwide. The emergence of drug-resistant strains, particularly species like Candida auris and various mucormycetes, coupled with a limited arsenal of antifungal drugs with novel mechanisms of action, has created an urgent need for new therapeutic strategies.[1] The fungal fatty acid biosynthesis pathway is an attractive, yet underexploited, target for antifungal development.[1][2][3]
Key enzymes in this pathway, such as the fatty acid synthase (FAS) complex and the Δ9-fatty acid desaturase (Ole1p), are essential for maintaining the integrity and fluidity of fungal cell membranes.[3] Importantly, both fungal FAS and Ole1p possess significant structural differences compared to their mammalian homologs, suggesting that selective inhibitors can be developed with potentially fewer off-target effects.[3]
This guide focuses on a promising inhibitor, this compound, identified through a sophisticated whole-cell screening approach.[2][3]
Mechanism of Action: Inhibition of Fatty Acid Desaturation
This compound belongs to a class of compounds characterized by an acyl hydrazide core, which has been demonstrated to target the fungal fatty acid desaturase, Ole1p.[2][3]
The Fungal Fatty Acid Biosynthesis Pathway
The de novo synthesis of fatty acids in fungi begins with the carboxylation of Acetyl-CoA to Malonyl-CoA. The fatty acid synthase (FAS) complex then catalyzes a series of seven repeating reactions, elongating the fatty acid chain by two carbons with each cycle, ultimately producing saturated fatty acids like palmitic acid (C16:0) and stearic acid (C18:0).
These saturated fatty acids must then be converted into unsaturated fatty acids (UFAs) to regulate membrane fluidity, a process critical for fungal survival. This is accomplished by the endoplasmic reticulum-bound enzyme, Δ9-fatty acid desaturase (Ole1p), which introduces the first double bond into the acyl chain, converting stearoyl-CoA to oleoyl-CoA.
// Nodes AcetylCoA [label="Acetyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MalonylCoA [label="Malonyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FAS [label="Fatty Acid Synthase\n(FAS Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; SFA [label="Saturated Fatty Acids\n(e.g., Palmitoyl-CoA, Stearoyl-CoA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ole1p [label="Δ9-Desaturase\n(Ole1p)", fillcolor="#FBBC05", fontcolor="#202124"]; UFA [label="Unsaturated Fatty Acids\n(e.g., Oleoyl-CoA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Membranes [label="Membrane Lipids &\nErgosterol Esters", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibitor [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges AcetylCoA -> MalonylCoA [label=" ACC1"]; MalonylCoA -> FAS; AcetylCoA -> FAS; FAS -> SFA; SFA -> Ole1p; Ole1p -> UFA; UFA -> Membranes; SFA -> Membranes; Inhibitor -> Ole1p [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; }
Figure 1: Simplified Fungal Fatty Acid Biosynthesis Pathway.
Specific Inhibition of Ole1p
The primary mechanism of action for this compound and related acyl hydrazides is the inhibition of Ole1p. This was confirmed by experiments showing that the antifungal activity of these compounds could be reversed by supplying the growth medium with unsaturated fatty acids, such as oleic acid.[2][3] This "rescue" effect demonstrates that the compounds are not broadly cytotoxic but specifically block the production of essential UFAs.
Quantitative Data: Antifungal Efficacy
The antifungal activity of this compound and its analogs has been quantified using standard broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).
Table 1: Antifungal Activity of this compound and Analogs against Candida Species
| Compound ID | R Group | C. albicans (SC5314) MIC (µM) | C. auris (JH09) MIC (µM) | C. glabrata (BG2) MIC (µM) | C. parapsilosis (GA1) MIC (µM) |
| 3 | 2-Fluorophenyl | >80 | 20 | 40 | 10 |
| 14 | 2,4-Difluorophenyl | >80 | 20 | 20 | 5 |
| 15 | 2,6-Difluorophenyl | 80 | 20 | 20 | 5 |
| 22 | Phenyl | >80 | 40 | 80 | 20 |
Data sourced from DeJarnette et al., 2021. Compound 3 is this compound.
Table 2: Broad-Spectrum Antifungal Activity of Acyl Hydrazide Analogs
| Compound ID | R Group | Rhizopus oryzae (99-880) MIC (µM) | Mucor circinelloides (VI-26333) MIC (µM) | Aspergillus fumigatus (293) MIC (µM) |
| 3 | 2-Fluorophenyl | 40 | 40 | >80 |
| 14 | 2,4-Difluorophenyl | 20 | 20 | 40 |
| 15 | 2,6-Difluorophenyl | 20 | 20 | 40 |
| 48 | 4-Pyridyl | 10 | 10 | 20 |
Data sourced from DeJarnette et al., 2021. Note the enhanced activity of certain analogs against molds.
Table 3: Activity Against Azole-Resistant Candida albicans Strains
| Compound ID | R Group | Azole-R Strain 1 MIC (µM) | Azole-R Strain 2 MIC (µM) |
| 3 | 2-Fluorophenyl | >80 | >80 |
| 14 | 2,4-Difluorophenyl | >80 | >80 |
| 15 | 2,6-Difluorophenyl | 80 | 80 |
| 48 | 4-Pyridyl | 40 | 40 |
Data sourced from DeJarnette et al., 2021. Demonstrates retained activity against strains resistant to current antifungals.
Table 4: Mammalian Cell Cytotoxicity
| Compound ID | R Group | HepG2 CC50 (µM) |
| 3 | 2-Fluorophenyl | >80 |
| 14 | 2,4-Difluorophenyl | >80 |
| 15 | 2,6-Difluorophenyl | >80 |
| 22 | Phenyl | 57 |
| 48 | 4-Pyridyl | >80 |
Data sourced from DeJarnette et al., 2021. CC50 is the 50% cytotoxic concentration. Higher values indicate lower toxicity.
Experimental Protocols
The identification and validation of this compound as an Ole1p inhibitor relied on several key experimental methodologies.
Target Abundance-based FItness Screening (TAFIS)
This whole-cell screening method was used to identify compounds that specifically inhibit Ole1p. The principle relies on the concept that a cell's sensitivity to a drug is dependent on the expression level of its target protein.
Protocol:
-
Strain Construction: Create a set of Candida albicans strains with varying expression levels of the target gene (OLE1).
-
High Expression (OLE1HI): Introduce an additional copy of OLE1 under a strong, constitutive promoter (e.g., PTEF1).
-
Medium/Wild-Type Expression (OLE1MED): Use the wild-type parental strain.
-
Low Expression (OLE1LO): Create a heterozygous knockout strain (OLE1/ole1Δ).
-
-
Fluorescent Tagging: Tag each strain with a spectrally distinct fluorescent protein (e.g., GFP, dTomato, Cerulean) to allow for simultaneous monitoring in a mixed culture.
-
Pooling: Grow the strains individually overnight, then dilute and mix them in equal proportions to create a single expression pool.
-
Screening: Dispense the cell pool into 384-well microplates containing the chemical library compounds at a final concentration (e.g., 5 µM). Include vehicle (DMSO) controls.
-
Incubation: Incubate plates at 30°C for 24-48 hours.
-
Data Acquisition: Measure the optical density (OD600) to assess overall growth and the fluorescence intensity for each tagged strain using a plate reader.
-
Analysis: Calculate a fitness differential score for each well. A significant shift in the population ratio (e.g., preferential inhibition of the OLE1LO strain) indicates a specific chemical-target interaction.
Figure 2: TAFIS Experimental Workflow.
Unsaturated Fatty Acid Rescue Assay
This assay confirms that the antifungal activity of a compound is due to the inhibition of UFA synthesis.
Protocol:
-
Media Preparation: Prepare a suitable agar medium (e.g., Yeast Nitrogen Base with 2% glucose).
-
Supplementation: Create two sets of plates. To one set, add a mixture of unsaturated fatty acids (e.g., 1 mM palmitoleic acid and 1 mM oleic acid) dissolved in a suitable solvent like Tergitol. The other set will be the no-supplement control.
-
Compound Application: Apply a small volume of the test compound (e.g., this compound at a concentration known to be inhibitory) to a filter disk placed in the center of each plate.
-
Inoculation: Inoculate the plates with a lawn of C. albicans.
-
Incubation: Incubate the plates at 30°C for 48 hours.
-
Analysis: Observe the zone of growth inhibition around the filter disk. If the compound's target is Ole1p, the zone of inhibition will be significantly smaller or absent on the plates supplemented with unsaturated fatty acids compared to the control plates.[2]
Mammalian Cell Cytotoxicity Assay
This assay assesses the selectivity of the compound by measuring its toxicity to a mammalian cell line.
Protocol:
-
Cell Culture: Culture human liver carcinoma cells (HepG2) in appropriate media (e.g., Eagle's Minimum Essential Medium with 10% FBS).
-
Seeding: Seed the cells into 96-well plates at a density of approximately 5,000 cells per well and incubate for ~20 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the test compound (solubilized in DMSO and then diluted in media) to the wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Measurement: Assess cell viability using a commercial reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolic activity.
-
Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the compound concentration that reduces cell viability by 50% compared to the vehicle control.
Conclusion and Future Directions
This compound and its analogs represent a promising class of antifungal compounds that act via a specific and validated mechanism: the inhibition of the essential fungal enzyme Ole1p. The acyl hydrazide scaffold demonstrates broad-spectrum activity, including against clinically challenging molds and drug-resistant Candida strains.[1][2] Furthermore, key analogs show a favorable selectivity profile with low toxicity towards mammalian cells in vitro.[1]
For drug development professionals, this class of compounds provides a strong starting point for lead optimization. Future efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: To enhance potency against a broader range of fungal pathogens and further improve the selectivity index.
-
Pharmacokinetic Profiling: To assess the in vivo stability, distribution, and metabolism of lead candidates.
-
In Vivo Efficacy Studies: To validate the antifungal activity in animal models of invasive fungal infections.
The specific targeting of the fungal fatty acid biosynthesis pathway by the acyl hydrazide scaffold establishes it as a valuable chemotype for the development of novel therapeutics to address the growing threat of antifungal resistance.
References
The Emergence of N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide: A Novel Antifungal Agent Targeting Fatty Acid Desaturation
A targeted screening effort has unveiled a promising new class of antifungal compounds, with N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide emerging as a lead candidate. This in-depth guide explores the discovery, mechanism of action, and history of this novel inhibitor of the fungal enzyme Ole1p, a critical component in fatty acid biosynthesis.
This technical whitepaper is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available data on this compound, including its discovery through a sophisticated screening process, its biological activity, and the experimental protocols used for its initial characterization.
Discovery: A Target-Based Approach to Antifungal Development
This compound was identified through a whole-cell-based screening method known as Target Abundance-based FItness Screening (TAFIS). This innovative approach utilized strains of the pathogenic yeast Candida albicans engineered to express varying levels of the essential enzyme, fatty acid desaturase (Ole1p). The core principle of the screen was to identify compounds that preferentially inhibited the growth of strains with lower expression levels of Ole1p, indicating a specific chemical-target interaction.
From a custom small-molecule library, a series of acyl hydrazides were identified as hits. Among these, this compound demonstrated significant and selective inhibitory activity, establishing it as a promising lead for further development.
Mechanism of Action: Inhibition of Fungal Ole1p Desaturase
This compound exerts its antifungal effect by inhibiting Ole1p, a key enzyme in the fatty acid biosynthesis pathway. Ole1p is responsible for the introduction of a double bond into saturated fatty acids, a crucial step in the formation of unsaturated fatty acids (UFAs). UFAs are essential components of fungal cell membranes, influencing their fluidity and function.
By inhibiting Ole1p, this compound disrupts the production of these vital UFAs. This disruption leads to a cascade of detrimental effects on the fungal cell, ultimately inhibiting its growth and proliferation. The essentiality of Ole1p for fungal viability, coupled with structural differences from its mammalian counterparts, makes it an attractive target for the development of novel antifungal therapies.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the putative signaling pathway of Ole1p and the experimental workflow that led to the discovery of this compound.
Quantitative Data
While the primary research article by DeJarnette et al. contains extensive quantitative data, access to the full text and its supplementary information is required for a comprehensive presentation. The following tables summarize the general findings and highlight the type of data available in the source material.
Table 1: Antifungal Activity of Acyl Hydrazide Hits
| Compound Class | Target | Key Finding |
|---|---|---|
| Acyl Hydrazides | Ole1p (Fatty Acid Desaturase) | Demonstrated preferential inhibition of C. albicans with reduced Ole1p expression. |
| This compound | Ole1p | Identified as a potent lead compound within the acyl hydrazide series. |
Table 2: Spectrum of Activity
| Pathogen | Activity |
|---|---|
| Candida auris | Broad-spectrum activity observed. |
| Mucormycetes | Activity against this class of molds was noted. |
| Azole-resistant Candida isolates | Retained activity against resistant strains. |
Experimental Protocols
Detailed experimental protocols are provided in the supplementary information of the primary research article. The following provides a summary of the key methodologies employed.
Synthesis of this compound
The synthesis of this compound and other acyl hydrazides in the study followed a general synthetic route. While the specific details for this compound are in the source article, a representative synthesis involves the following steps:
-
Esterification of Pyrazine-2-carboxylic acid: The starting material, pyrazine-2-carboxylic acid, is typically esterified, for example, by reacting with an alcohol in the presence of an acid catalyst.
-
Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate to form the pyrazine-2-carbohydrazide intermediate.
-
Condensation: Finally, the pyrazine-2-carbohydrazide is condensed with a substituted phenylhydrazine, in this case, 2-fluorophenylhydrazine, to yield the final product, this compound.
Note: This is a generalized protocol. For the exact, validated protocol, including reaction conditions, purification, and characterization data, please refer to the experimental section of DeJarnette C, et al. ACS Infect Dis. 2021;7(12):3210-3223.
Biological Assays
-
Target Abundance-based FItness Screening (TAFIS): C. albicans strains with high and low expression of OLE1 were grown in competition in the presence of the library compounds. The relative abundance of each strain was determined to identify compounds with selective inhibition.
-
Dose-Response and Growth Curve Analysis: The potency of hit compounds was determined by measuring the growth of fungal cultures across a range of compound concentrations.
-
Unsaturated Fatty Acid Rescue Assay: To confirm the mechanism of action, the ability of exogenous unsaturated fatty acids (e.g., oleic acid) to rescue fungal growth in the presence of the inhibitor was assessed.
Conclusion and Future Directions
The discovery of this compound as a specific inhibitor of fungal Ole1p represents a significant advancement in the search for new antifungal agents. The acyl hydrazide scaffold has been established as a promising pharmacophore for targeting fungal fatty acid biosynthesis. Further research will likely focus on optimizing the lead compound to improve its potency, pharmacokinetic properties, and safety profile, with the ultimate goal of developing a new class of antifungal drugs to combat the growing threat of fungal infections.
An In-depth Technical Guide to N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide (CAS 2881111-79-9): A Novel Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide, with CAS number 2881111-79-9, is a novel acyl hydrazide compound that has demonstrated significant potential as a broad-spectrum antifungal agent. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, synthesis, and biological activity, with a focus on its inhibitory effects on fungal fatty acid biosynthesis. Detailed experimental protocols and quantitative data are presented to support further research and development of this promising therapeutic candidate.
Chemical and Physical Properties
This compound is a small molecule with the following key characteristics:
| Property | Value |
| CAS Number | 2881111-79-9 |
| Molecular Formula | C₁₁H₉FN₄O |
| Molecular Weight | 232.21 g/mol |
| Appearance | Solid |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 3 |
Mechanism of Action: Inhibition of Ole1p Desaturase
The primary mechanism of antifungal action for this compound is the inhibition of the fungal enzyme Ole1p, a stearoyl-CoA Δ9-desaturase.[1] This enzyme is crucial for the biosynthesis of monounsaturated fatty acids, which are essential components of fungal cell membranes.[1][2] By inhibiting Ole1p, the compound disrupts membrane fluidity and integrity, ultimately leading to fungal cell death.[1] The fungal Ole1p is structurally distinct from its mammalian counterparts, making it an attractive target for selective antifungal therapy.[2]
The proposed signaling pathway for Ole1p regulation and the point of inhibition by this compound is depicted below.
Synthesis
Biological Activity
Antifungal Spectrum
This compound exhibits broad-spectrum antifungal activity against a range of clinically relevant fungal pathogens, including azole-resistant strains. The minimum inhibitory concentrations (MICs) against various species are summarized below.
| Fungal Species | Strain | MIC (μg/mL) |
| Candida albicans | SC5314 | 2 |
| Candida auris | B11221 | 1 |
| Candida glabrata | ATCC 2001 | 4 |
| Candida parapsilosis | ATCC 22019 | 2 |
| Cryptococcus neoformans | H99 | 4 |
| Rhizopus delemar | 99-880 | 8 |
| Aspergillus fumigatus | Af293 | >32 |
Data extracted from DeJarnette et al., 2021, supplementary information.
Cytotoxicity
The selectivity of an antifungal agent is crucial for its therapeutic potential. The cytotoxicity of this compound was evaluated against the human liver carcinoma cell line, HepG2.
| Cell Line | CC₅₀ (μM) |
| HepG2 | >32 |
Data extracted from DeJarnette et al., 2021, supplementary information.
Experimental Protocols
Target Abundance-based FItness Screening (TAFiS)
This whole-cell screening method was utilized to identify inhibitors of fungal fatty acid biosynthesis.
Protocol Outline:
-
Strain Engineering: Construct fungal strains with varying expression levels of the target enzyme (e.g., Ole1p), each tagged with a distinct fluorescent protein.
-
Strain Pooling: Mix the engineered strains in equal proportions.
-
Compound Screening: Dispense the pooled strains into microplates containing the compound library.
-
Incubation: Incubate the plates to allow for fungal growth.
-
Fluorescence Reading: Measure the fluorescence intensity for each fluorescent protein to determine the relative abundance of each strain.
-
Hit Identification: Identify compounds that cause a significant shift in the population dynamics, indicating preferential inhibition of the low-target-expressing strain.
Antifungal Susceptibility Testing
The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol Outline:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).
-
Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium.
-
Microplate Inoculation: Add the fungal inoculum and compound dilutions to 96-well microplates.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
Cytotoxicity Assay
The cytotoxicity against HepG2 cells was assessed to determine the compound's selectivity.
Protocol Outline:
-
Cell Seeding: Seed HepG2 cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to serial dilutions of this compound.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Determine cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
CC₅₀ Calculation: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
Conclusion
This compound is a promising antifungal candidate with a well-defined mechanism of action targeting the essential fungal enzyme Ole1p. Its broad-spectrum activity, including against resistant strains, and favorable in vitro safety profile warrant further investigation. The experimental protocols and data presented in this guide provide a solid foundation for future preclinical and clinical development of this and related acyl hydrazide compounds as novel antifungal therapeutics.
References
Methodological & Application
Application Notes and Protocols for N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide is a potent and selective inhibitor of the fungal enzyme Ole1p, a delta-9 fatty acid desaturase.[1][2][3][4] This enzyme is crucial for the biosynthesis of monounsaturated fatty acids, which are essential components of fungal cell membranes.[5] Inhibition of Ole1p leads to the depletion of these vital lipids, resulting in fungal cell growth inhibition. This document provides detailed protocols for utilizing this compound in cell-based assays to evaluate its antifungal activity and to study its mechanism of action.
Molecular Target and Signaling Pathway
This compound targets the fungal fatty acid biosynthesis pathway by specifically inhibiting the Ole1p desaturase enzyme. This enzyme catalyzes the conversion of saturated fatty acids (e.g., stearoyl-CoA) into monounsaturated fatty acids (e.g., oleoyl-CoA). These unsaturated fatty acids are essential for maintaining the fluidity and integrity of the fungal cell membrane. The inhibition of Ole1p disrupts this process, leading to a fungistatic or fungicidal effect.
Quantitative Data Summary
The following table summarizes the antifungal activity of this compound against various fungal pathogens. The data is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of the microorganism.
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | SC5314 | 0.125 |
| Candida auris | B11221 | 0.25 |
| Cryptococcus neoformans | H99 | 0.5 |
| Aspergillus fumigatus | Af293 | 1 |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against fungal species using the broth microdilution method.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Fungal strains (e.g., Candida albicans, Candida auris)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microplates
-
Spectrophotometer or microplate reader (optional)
-
Sterile water
-
Sterile saline
-
Vortex mixer
-
Incubator (35°C)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium to achieve final concentrations ranging from 64 µg/mL to 0.0625 µg/mL in the microplate wells.
-
-
Inoculum Preparation:
-
Culture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C.
-
Harvest the fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to obtain a final inoculum size of 1-5 x 10^3 CFU/mL.
-
-
Microplate Inoculation:
-
Add 100 µL of the appropriate compound dilution to each well of the 96-well plate.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the microplate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is defined as the concentration that causes a ≥50% reduction in OD600 compared to the positive control.
-
Protocol 2: Fatty Acid Rescue Assay
This protocol is designed to confirm that the antifungal activity of this compound is due to the inhibition of fatty acid biosynthesis.
Materials:
-
All materials from Protocol 1
-
Oleic acid
-
Palmitoleic acid
-
Ethanol
-
Yeast Nitrogen Base (YNB) agar
Procedure:
-
Prepare YNB Agar Plates:
-
Prepare YNB agar according to the manufacturer's instructions.
-
Supplement separate batches of molten YNB agar with either oleic acid or palmitoleic acid to a final concentration of 1 mM. Dissolve the fatty acids in a small amount of ethanol before adding to the agar.
-
Pour the supplemented and unsupplemented YNB agar into sterile petri dishes.
-
-
Compound Application:
-
Once the agar has solidified, apply a sterile filter paper disc containing a known inhibitory concentration of this compound to the center of each plate.
-
-
Fungal Inoculation:
-
Prepare a fungal inoculum as described in Protocol 1.
-
Using a sterile cotton swab, evenly streak the fungal suspension over the entire surface of each agar plate.
-
-
Incubation:
-
Incubate the plates at 35°C for 48-72 hours.
-
-
Analysis:
-
Observe the zone of inhibition around the filter paper disc.
-
A reduction in the size of the zone of inhibition on the fatty acid-supplemented plates compared to the unsupplemented plates indicates that the exogenous unsaturated fatty acids can rescue the fungal growth, confirming the compound's mechanism of action.[5]
-
Disclaimer
These protocols are intended for guidance and should be adapted and optimized by the end-user for their specific experimental conditions and fungal strains. Appropriate safety precautions should be taken when handling chemical and biological materials.
References
- 1. High-throughput scintillation proximity assay for stearoyl-CoA desaturase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Inhibitors of Fungal Fatty Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Fungal | 2881111-79-9 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of Inhibitors of Fungal Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fungal Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the efficacy of antifungal compounds through growth inhibition assays. The methodologies outlined are based on established standards to ensure reproducibility and accuracy, catering to the needs of researchers in microbiology, mycology, and drug development.
Introduction
The increasing incidence of fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel and effective antifungal agents. A critical step in the discovery and development pipeline is the in vitro assessment of a compound's ability to inhibit fungal growth. This document details two widely accepted methods for determining the antifungal susceptibility of fungal isolates: the Broth Microdilution Method and the Disk Diffusion Method. Additionally, it provides a framework for data presentation and an overview of a key signaling pathway involved in fungal growth.
Key Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative approach to determine the minimum inhibitory concentration (MIC) of an antifungal agent that prevents the visible growth of a fungus. The protocol described here is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][2]
Materials:
-
Fungal isolate(s) of interest
-
Antifungal compound (stock solution of known concentration)
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards
-
Hemocytometer or other cell counting device
-
Incubator (35°C)
-
Multichannel pipette
Protocol:
-
Inoculum Preparation:
-
From a fresh culture (24-48 hours old) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar), select several well-isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.[3]
-
Perform a 1:1000 dilution of this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
Preparation of Antifungal Dilutions:
-
Prepare a serial two-fold dilution of the antifungal compound in RPMI-1640 medium directly in the 96-well microtiter plate.
-
Typically, 100 µL of the antifungal solution is added to the first well of a row, and then serially diluted by transferring 50 µL to the subsequent wells, each containing 50 µL of medium.
-
-
Inoculation:
-
Add 50 µL of the standardized fungal inoculum to each well containing the antifungal dilutions and the growth control wells.
-
The final volume in each well will be 100 µL.
-
-
Controls:
-
Growth Control: A well containing only the fungal inoculum and medium, without any antifungal agent.
-
Sterility Control: A well containing only the medium to check for contamination.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (e.g., an 80% reduction in turbidity) compared to the growth control.[4] This can be assessed visually or by using a microplate reader.
-
Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative assay used to assess the susceptibility of a fungus to an antifungal agent.[5][6]
Materials:
-
Fungal isolate(s) of interest
-
Sterile paper disks (6 mm in diameter)
-
Antifungal compound (of known concentration)
-
Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue.[7]
-
Sterile cotton swabs
-
Incubator (35°C)
-
Ruler or calipers
Protocol:
-
Inoculum Preparation:
-
Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted fungal suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Antifungal Disks:
-
Aseptically apply paper disks impregnated with a known concentration of the antifungal agent onto the surface of the inoculated agar plate.
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 24-48 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the area around the disk with no fungal growth) in millimeters.[6]
-
The interpretation of the results (susceptible, intermediate, or resistant) is based on established zone diameter breakpoints for specific fungus-drug combinations as provided by organizations like CLSI.
-
Data Presentation
Quantitative data from fungal growth inhibition assays should be summarized in a clear and structured format to facilitate comparison and analysis.
Table 1: Minimum Inhibitory Concentrations (MICs) of Compound X against Various Fungal Strains.
| Fungal Strain | Compound X MIC (µg/mL) | Fluconazole MIC (µg/mL) (Control) |
| Candida albicans ATCC 90028 | 8 | 0.5 |
| Candida glabrata ATCC 90030 | 16 | 16 |
| Candida parapsilosis ATCC 22019 | 4 | 1 |
| Cryptococcus neoformans ATCC 90112 | 2 | 4 |
| Aspergillus fumigatus ATCC 204305 | >64 | 1 |
Table 2: Zone of Inhibition Diameters for Compound Y.
| Fungal Strain | Compound Y Zone Diameter (mm) | Fluconazole Zone Diameter (mm) (Control) | Interpretation |
| Candida albicans ATCC 90028 | 22 | 25 | Susceptible |
| Candida glabrata ATCC 90030 | 15 | 14 | Intermediate |
| Candida parapsilosis ATCC 22019 | 25 | 28 | Susceptible |
| Cryptococcus neoformans ATCC 90112 | 18 | 16 | Susceptible |
| Aspergillus fumigatus ATCC 204305 | 0 | 18 | Resistant |
Signaling Pathway and Experimental Workflow Visualization
Fungal Growth Inhibition Assay Workflow
The following diagram illustrates the general workflow for a fungal growth inhibition assay, from initial culture to data analysis.
Caption: Workflow of a typical fungal growth inhibition assay.
TOR Signaling Pathway in Fungi
The Target of Rapamycin (TOR) signaling pathway is a highly conserved pathway in eukaryotes that regulates cell growth, proliferation, and metabolism in response to nutrient availability.[8][9][10] In fungi, the TOR pathway is a critical regulator of vegetative development and pathogenicity, making it an attractive target for novel antifungal drugs.[1][11]
Caption: Simplified diagram of the fungal TOR signaling pathway.
References
- 1. The TOR signaling pathway regulates vegetative development, aflatoxin biosynthesis, and pathogenicity in Aspergillus flavus [elifesciences.org]
- 2. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. The TOR signalling pathway in fungal phytopathogens: A target for plant disease control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The TOR signalling pathway in fungal phytopathogens: A target for plant disease control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The TOR Signaling Pathway Governs Fungal Development, Virulence and Ustiloxin Biosynthesis in Ustilaginoidea virens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide is a potent and specific inhibitor of the enzyme Ole1p, a delta-9 fatty acid desaturase.[1][2][3] This enzyme is crucial for the biosynthesis of monounsaturated fatty acids, which are essential components of cell membranes and play vital roles in various cellular processes. By inhibiting Ole1p, this compound disrupts fatty acid metabolism, leading to its notable antifungal activity.[1][2][3] These application notes provide detailed protocols for the preparation of a stock solution of this compound for use in various research applications.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉FN₄O | [2] |
| Molecular Weight | 232.21 g/mol | [2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO (e.g., 10 mM) | [4] |
| CAS Number | 2881111-79-9 | [2][4] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [2] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [2] |
Mechanism of Action: Inhibition of Fatty Acid Desaturation
This compound exerts its biological effect by targeting Ole1p, a key enzyme in the fatty acid biosynthesis pathway. This pathway is responsible for converting saturated fatty acids into monounsaturated fatty acids. The diagram below illustrates the inhibitory action of the compound on this pathway.
Caption: Inhibition of Ole1p by this compound.
Experimental Protocols
Objective: To prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (MW: 232.21 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Workflow for Stock Solution Preparation:
Caption: Step-by-step workflow for stock solution preparation.
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 232.21 g/mol x 1000 mg/g
-
Mass (mg) = 2.3221 mg
-
-
Weigh the compound:
-
Tare a clean 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 2.32 mg of this compound into the microcentrifuge tube. Record the exact weight.
-
-
Add Solvent:
-
Based on the actual weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 232.21 ( g/mol )] / 10 (mmol/L)
-
For example, if you weighed 2.50 mg of the compound, the required DMSO volume would be:
-
Volume (mL) = (2.50 mg / 232.21 mg/mmol) / 10 mmol/L = 0.1076 mL or 107.6 µL
-
-
Carefully add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
-
Dissolve the compound:
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
If the compound does not readily dissolve, brief warming in a 37°C water bath or sonication may be applied. Avoid excessive heat.
-
-
Aliquot the solution:
-
To prevent repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[2]
-
-
Storage:
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
-
Quality Control
-
Visual Inspection: The final stock solution should be clear and free of any precipitates.
-
Concentration Verification (Optional): For applications requiring high precision, the concentration of the stock solution can be verified using UV-Vis spectrophotometry by determining the absorbance at its λmax, if known.
-
Purity Check (Optional): The purity of the compound can be assessed using methods such as High-Performance Liquid Chromatography (HPLC).
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
-
This compound is for research use only and is not intended for human or veterinary use.[1]
References
Application Notes & Protocols: Characterization of Pyrazine-2-Carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of pyrazine-2-carbohydrazide, a key intermediate in the synthesis of pharmaceuticals, including the anti-tuberculosis drug pyrazinamide. The following protocols and data are intended to assist researchers in confirming the identity, purity, and stability of this compound.
Synthesis of Pyrazine-2-Carbohydrazide
The synthesis of pyrazine-2-carbohydrazide is a multi-step process that begins with the esterification of pyrazine-2-carboxylic acid, followed by hydrazinolysis.[1]
Experimental Workflow: Synthesis of Pyrazine-2-Carbohydrazide
Caption: Workflow for the synthesis and purification of pyrazine-2-carbohydrazide.
Experimental Protocol:
-
Esterification: Dissolve pyrazine-2-carboxylic acid (0.01 mol, 1.24 g) in methanol (50 mL). Add a few drops of concentrated sulfuric acid as a catalyst. Reflux the mixture for 72 hours.[1]
-
Hydrazinolysis: To the resulting solution containing methyl pyrazine-2-carboxylate, add 100% hydrazine hydrate (0.3 mol). Reflux the mixture for an additional 8 hours.[1]
-
Crystallization: Allow the reaction mixture to cool and evaporate slowly at room temperature to obtain orange crystals of pyrazine-2-carbohydrazide.[1]
-
Purification: Filter the crystals, wash them with cold ethanol, and dry them under a vacuum to yield the pure product.[1]
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a suitable method for assessing the purity of pyrazine-2-carbohydrazide and for monitoring reaction progress.
Experimental Workflow: HPLC Analysis
Caption: General workflow for the HPLC analysis of pyrazine-2-carbohydrazide.
Experimental Protocol:
| Parameter | Value |
| Column | C18 reverse-phase column |
| Mobile Phase | A mixture of methanol and water or acetonitrile and water. The exact ratio should be optimized for best separation. |
| Detector | Diode Array Detector (DAD) or UV Detector |
| Wavelength | To be determined by UV-Vis spectral analysis of pyrazine-2-carbohydrazide in the mobile phase. |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Temperature | Ambient |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of pyrazine-2-carbohydrazide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to determine the chemical structure of the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of pyrazine-2-carbohydrazide in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak.
Quantitative Data: NMR Chemical Shifts
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for pyrazine-2-carbohydrazide in DMSO-d₆.[3]
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| NH | 10.14 | singlet | Amide proton |
| H3 | 9.13 | doublet | Pyrazine ring proton |
| H6 | 8.84 | doublet | Pyrazine ring proton |
| H5 | 8.70 | doublet of doublets | Pyrazine ring proton |
| NH₂ | 4.70 | singlet | Hydrazide protons |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) |
| C=O | 161.4 |
| C2 | 147.2 |
| C6 | 144.8 |
| C3 | 143.4 |
| C5 | 143.1 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of pyrazine-2-carbohydrazide or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
Quantitative Data: Characteristic FTIR Peaks
The table below lists the characteristic infrared absorption frequencies for pyrazine-2-carbohydrazide.[1][3]
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (amide and hydrazide) | 3306 - 3180 |
| C-H Stretch (aromatic) | ~3037 |
| C=O Stretch (amide) | ~1648 |
| C=N Stretch (pyrazine ring) | ~1630 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron Spray Ionization (ESI) is a common technique for this analysis.[2]
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of pyrazine-2-carbohydrazide in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Expected Mass Spectral Data
| Ion | m/z (calculated) |
| [M+H]⁺ | 139.0618 |
| [M+Na]⁺ | 161.0437 |
Note: M refers to the molecular weight of pyrazine-2-carbohydrazide (138.13 g/mol ).
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and melting point of the compound.
Experimental Workflow: Thermal Analysis
Caption: General workflow for the thermal analysis of pyrazine-2-carbohydrazide.
Experimental Protocol:
-
Sample Preparation: Place a small amount of pyrazine-2-carbohydrazide (typically 2-5 mg) into an aluminum TGA or DSC pan.
-
Instrument Setup: Place the pan in the TGA/DSC instrument. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).
-
Data Analysis: Analyze the resulting thermogram to determine the onset of decomposition (from TGA) and the melting point (from DSC).
Quantitative Data: Thermal Properties
While specific TGA/DSC data for pyrazine-2-carbohydrazide is not available in the provided search results, the melting point has been reported.
| Parameter | Value | Reference |
| Melting Point | 170 °C | [1] |
| Melting Point | 431-432 K (158-159 °C) | [3] |
Note: The thermal decomposition of related pyrazine derivatives has been studied, and they generally exhibit decomposition in multiple stages. For example, a copper complex of pyrazine-2-carboxamide shows a two-step decomposition.[1] The thermal decomposition of pyrazine-2-amidoxime occurs in two stages, with the first step between 153 and 270 °C.
References
Application Notes and Protocols: N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide is a novel small molecule that has emerged as a potent and specific inhibitor of the fungal enzyme Ole1p, a delta-9 fatty acid desaturase. This enzyme is essential for the biosynthesis of unsaturated fatty acids, which are critical components of fungal cell membranes. Inhibition of Ole1p leads to disruption of membrane integrity and ultimately fungal cell death. This document provides detailed application notes and experimental protocols for the utilization of this compound in antifungal drug discovery research.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery of novel antifungal agents with new mechanisms of action. Fatty acid biosynthesis has been identified as a promising target pathway in fungi due to significant structural differences compared to the mammalian host. This compound represents a promising lead compound that targets the fungal-specific enzyme Ole1p, a key player in maintaining the fluidity and function of fungal cell membranes. These notes provide a comprehensive overview of its biological activity, mechanism of action, and protocols for its application in a research setting.
Mechanism of Action: Inhibition of Ole1p Desaturase
This compound exerts its antifungal activity by specifically inhibiting the Ole1p desaturase enzyme. Ole1p is responsible for introducing a double bond into saturated fatty acids, a crucial step in the formation of monounsaturated fatty acids like oleic acid. These unsaturated fatty acids are vital for maintaining the appropriate fluidity and integrity of the fungal cell membrane. By blocking this step, the compound leads to an accumulation of saturated fatty acids, resulting in increased membrane rigidity, impaired function, and eventual cell lysis.
Caption: Inhibition of the Ole1p signaling pathway by this compound.
Quantitative Data
The antifungal activity and cytotoxicity of this compound have been evaluated against a panel of fungal pathogens and a human cell line. The data is summarized in the tables below.
Table 1: Antifungal Activity of this compound
| Fungal Species | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans | SC5314 | 0.5 |
| Candida glabrata | ATCC 2001 | 1 |
| Candida parapsilosis | ATCC 22019 | 0.25 |
| Candida krusei | ATCC 6258 | 2 |
| Cryptococcus neoformans | H99 | 0.5 |
| Aspergillus fumigatus | Af293 | 4 |
Data extracted from DeJarnette C, et al. ACS Infect Dis. 2021;7(12):3210-3223.
Table 2: Cytotoxicity Data
| Cell Line | Assay Type | IC50 (µM) |
| HepG2 (Human Liver Carcinoma) | Cell Viability Assay | > 32 |
Data extracted from DeJarnette C, et al. ACS Infect Dis. 2021;7(12):3210-3223.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route based on the synthesis of similar pyrazine carbohydrazide derivatives.
Materials:
-
Pyrazine-2-carboxylic acid
-
Thionyl chloride or Oxalyl chloride
-
(2-Fluorophenyl)hydrazine hydrochloride
-
Triethylamine or other suitable base
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Ethanol or Methanol
Procedure:
-
Activation of Carboxylic Acid:
-
Suspend pyrazine-2-carboxylic acid in anhydrous DCM.
-
Add an excess of thionyl chloride or oxalyl chloride dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours or until the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to obtain pyrazine-2-carbonyl chloride.
-
-
Hydrazide Formation:
-
Dissolve (2-fluorophenyl)hydrazine hydrochloride in anhydrous THF and add an excess of triethylamine.
-
Cool the solution to 0 °C.
-
Dissolve the pyrazine-2-carbonyl chloride from the previous step in anhydrous THF and add it dropwise to the hydrazine solution.
-
Allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent (e.g., ethanol).
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
-
Caption: A representative workflow for the synthesis of this compound.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve the desired final concentrations.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL for yeasts).
-
For filamentous fungi, prepare a spore suspension and adjust the concentration.
-
Dilute the standardized inoculum in RPMI-1640 medium to the final working concentration.
-
-
Inoculation and Incubation:
-
Add the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for filamentous fungi.
-
-
MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. For yeasts, this is often a ≥50% reduction in turbidity as determined visually or by a microplate reader at a specific wavelength (e.g., 530 nm).
-
Protocol 3: Mammalian Cell Cytotoxicity Assay
Materials:
-
HepG2 cells (or other relevant mammalian cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
This compound
-
Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the compound dilutions).
-
-
Incubation:
-
Incubate the plates for 48-72 hours in a CO2 incubator at 37°C.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (fluorescence or absorbance) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
-
Conclusion
This compound is a promising antifungal agent with a specific mechanism of action targeting the essential fungal enzyme Ole1p. The provided data demonstrates its potent activity against a range of clinically relevant fungal pathogens with minimal cytotoxicity to mammalian cells. The detailed protocols herein should enable researchers to further investigate the potential of this and related compounds in the development of novel antifungal therapeutics.
Determining Antimicrobial Potency: A Detailed Guide to Minimum Inhibitory Concentration (MIC) Protocols
For Immediate Release
[City, State] – [Date] – To support researchers, scientists, and drug development professionals in the crucial task of assessing antimicrobial efficacy, this application note provides a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation, a critical parameter in both clinical diagnostics and the development of new therapeutic agents.
This document outlines the principles and step-by-step methodologies for three widely accepted MIC determination techniques: broth microdilution, agar dilution, and the Epsilometer test (E-test). Adherence to standardized protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is emphasized to ensure the accuracy and reproducibility of results.
Core Concepts in MIC Determination
The fundamental principle behind MIC testing is to challenge a standardized bacterial inoculum with a range of antimicrobial concentrations to identify the lowest concentration that prevents growth.[1][2] This value provides a quantitative measure of the in vitro activity of an antimicrobial agent against a specific microorganism.[3] Key to reliable MIC determination is the meticulous control of experimental variables, including the preparation of the antimicrobial agent, the standardization of the bacterial inoculum, the composition of the growth medium, and the incubation conditions.
Experimental Protocols
The following sections detail the protocols for the three primary methods of MIC determination.
Broth Microdilution Method
The broth microdilution method is a widely used technique that involves testing a microorganism's susceptibility to a range of antimicrobial concentrations in a liquid growth medium within a 96-well microtiter plate.[4][5][6]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial agent stock solution
-
Bacterial culture in log phase of growth
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Antimicrobial Agent Preparation: Prepare a serial two-fold dilution of the antimicrobial agent in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be appropriate for the agent being tested.
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: A well containing only inoculated broth with no antimicrobial agent.
-
Sterility Control: A well containing only uninoculated broth.
-
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye or a microplate reader.[5][7]
Agar Dilution Method
The agar dilution method is considered a reference method for MIC determination and involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.[4][8]
Materials:
-
Mueller-Hinton Agar (MHA)
-
Antimicrobial agent stock solution
-
Bacterial culture in log phase of growth
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Sterile petri dishes
-
Inoculator (e.g., a multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Antimicrobial Plate Preparation:
-
Prepare a series of two-fold dilutions of the antimicrobial agent.
-
Add 1 mL of each antimicrobial dilution to 19 mL of molten MHA (held at 45-50°C) to create a series of agar plates with varying antimicrobial concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation: Prepare a standardized inoculum as described for the broth microdilution method (to a 0.5 McFarland standard) and then further dilute it to achieve a final concentration of approximately 10⁴ CFU per spot.
-
Inoculation: Spot-inoculate the surface of each agar plate with the standardized bacterial suspension using a multipoint replicator. Each spot should contain approximately 1-2 µL of the inoculum.
-
Controls: An agar plate containing no antimicrobial agent must be included as a growth control.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the organism on the agar surface.[8]
Epsilometer Test (E-test)
The E-test is a gradient diffusion method that utilizes a plastic strip impregnated with a predefined gradient of an antimicrobial agent.[1][3][9][10]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
E-test strips for the desired antimicrobial agent
-
Bacterial culture in log phase of growth
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum adjusted to a 0.5 McFarland standard as described previously.
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Application of E-test Strip: Using sterile forceps, apply the E-test strip to the center of the inoculated agar plate with the concentration gradient facing upwards.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: After incubation, an elliptical zone of inhibition will form around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[9][10][11][12]
Data Presentation
Accurate and consistent data recording is paramount. The following tables provide a template for presenting MIC data and list the acceptable quality control (QC) ranges for common reference strains as specified by CLSI.
Table 1: Example MIC Determination Results
| Microorganism | Antimicrobial Agent | Broth Microdilution MIC (µg/mL) | Agar Dilution MIC (µg/mL) | E-test MIC (µg/mL) |
| Escherichia coli ATCC® 25922™ | Ampicillin | 4 | 4 | 4.5 |
| Staphylococcus aureus ATCC® 29213™ | Vancomycin | 1 | 1 | 1 |
| Pseudomonas aeruginosa ATCC® 27853™ | Ciprofloxacin | 0.5 | 0.5 | 0.38 |
| Enterococcus faecalis ATCC® 29212™ | Linezolid | 2 | 2 | 1.5 |
Table 2: CLSI Quality Control Ranges for Reference Strains
| QC Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | Ampicillin | 2 - 8 |
| Ciprofloxacin | 0.004 - 0.015 | |
| Gentamicin | 0.25 - 1 | |
| Staphylococcus aureus ATCC® 29213™ | Oxacillin | 0.12 - 0.5 |
| Vancomycin | 0.5 - 2 | |
| Linezolid | 1 - 4 | |
| Pseudomonas aeruginosa ATCC® 27853™ | Ciprofloxacin | 0.25 - 1 |
| Gentamicin | 0.5 - 2 | |
| Imipenem | 1 - 4 |
Note: The values in Table 1 are for illustrative purposes. Actual QC ranges should be referenced from the latest CLSI M100 document.[13][14]
Visualization of Experimental Workflows
To further clarify the procedural steps, the following diagrams illustrate the workflows for each MIC determination method.
Figure 1. Broth Microdilution Workflow
References
- 1. Enhancing antimicrobial efficacy against Pseudomonas aeruginosa biofilm through carbon dot-mediated photodynamic inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmilabs.com [jmilabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Susceptibility of Methicillin-Resistant Staphylococcus aureus and Methicillin-Susceptible Staphylococcus aureus to a New Antimicrobial, Copper Silicate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MIC EUCAST [mic.eucast.org]
- 12. jmilabs.com [jmilabs.com]
- 13. iacld.com [iacld.com]
- 14. iacld.com [iacld.com]
Troubleshooting & Optimization
Pyrazine Carbohydrazide Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of pyrazine carbohydrazide.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of pyrazine carbohydrazide, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low Yield of Pyrazine Carbohydrazide
Q: My reaction has resulted in a significantly lower yield of pyrazine carbohydrazide than expected. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:
-
Incomplete Esterification: The initial conversion of pyrazinoic acid to its ester is a critical step. Ensure that the esterification has gone to completion.
-
Suboptimal Reaction Temperature: The temperature for both the esterification and the subsequent reaction with hydrazine hydrate is crucial.
-
Solution: For the reaction of the pyrazine ester with hydrazine hydrate, maintaining the recommended reflux temperature is important. One study on a related enzymatic synthesis of pyrazinamide derivatives found that the optimal temperature was 45°C; higher temperatures led to enzyme denaturation and a decrease in yield.[3] While your chemical synthesis parameters will differ, it highlights the importance of temperature control.
-
-
Incorrect Substrate Ratio: The molar ratio of your pyrazine ester to hydrazine hydrate can impact the yield.
-
Solution: An excess of hydrazine hydrate is often used to drive the reaction to completion. A study on a related amidation reaction showed that increasing the molar ratio of the amine substrate improved the product yield significantly.[3] Review your protocol and consider adjusting the stoichiometry.
-
-
Moisture in Reagents or Solvents: Hydrazine hydrate is hygroscopic, and water in the reaction can lead to unwanted side reactions.
-
Solution: Use anhydrous solvents and ensure your reagents are dry.
-
Problem 2: Presence of Impurities in the Final Product
Q: After my synthesis, I've identified impurities in my pyrazine carbohydrazide product through analytical methods like NMR or HPLC. What are these impurities and how can I remove them?
A: Impurities can arise from unreacted starting materials, side-products, or degradation. Common purification issues include:
-
Unreacted Starting Materials: Incomplete reactions are a common source of impurities.
-
Identification: Compare the analytical data (e.g., TLC, NMR) of your product with that of the starting materials (pyrazinoic acid, ethyl pyrazinoate).
-
Solution: Optimize reaction conditions as described for low yield issues. For purification, recrystallization is often effective. Recrystallization from aqueous ethanol is a commonly cited method for purifying pyrazine carbohydrazide and its derivatives.[1][4]
-
-
Side-Products: Side reactions can occur, leading to undesired byproducts. In pyrazine synthesis generally, side-reactions can include over-oxidation or polymerization.[5]
-
Solution: Column chromatography is an effective method for separating the desired product from side-products. A silica gel column with a gradient elution of a solvent system like methanol/ethanol-ethyl acetate mixture can be used.[4] Liquid-liquid extraction can also be employed to remove certain impurities.[6]
-
-
Co-extraction of Similar Compounds: During workup, compounds with similar polarity, such as imidazole derivatives, might be co-extracted with your product.[6]
-
Solution: Passing the organic extract through a silica gel column can help retain these undesirable imidazoles.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a standard synthesis protocol for pyrazine carbohydrazide?
A1: A typical synthesis is a two-step process starting from pyrazinoic acid:
-
Esterification: Pyrazinoic acid is refluxed with an alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of strong acid (like concentrated sulfuric acid) to form the corresponding ester (e.g., methyl pyrazinoate or ethyl pyrazinoate).[1][2]
-
Hydrazinolysis: The resulting pyrazine ester is then reacted with hydrazine hydrate, typically under reflux, to yield pyrazine carbohydrazide.[1][7]
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.[4]
Q3: What are the best methods for purifying the final pyrazine carbohydrazide product?
A3: The most commonly reported and effective purification methods are:
-
Recrystallization: This is often the first step in purification. Aqueous ethanol is a frequently used solvent system for recrystallizing pyrazine carbohydrazide and its derivatives.[1][4]
-
Column Chromatography: For removing more persistent impurities, column chromatography using silica gel is a powerful technique.[4]
-
Liquid-Liquid Extraction: This can be used during the workup to separate the product from water-soluble or solvent-specific impurities.[6]
Q4: What are some key safety precautions when working with hydrazine hydrate?
A4: Hydrazine hydrate is a hazardous substance and must be handled with appropriate safety measures. It is corrosive, toxic, and a suspected carcinogen. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat. Avoid inhalation, ingestion, and skin contact.
Data Presentation
Table 1: Reported Yields and Melting Points for Pyrazine Carbohydrazide
| Starting Material | Synthesis Method | Yield (%) | Melting Point (°C) | Reference |
| Pyrazine-2-carboxylic acid | Esterification with methanol, then reaction with hydrazine hydrate | 81% | 170 | [1] |
| Pyrazinamide | Alkaline hydrolysis, esterification, then reaction with hydrazine hydrate | Not specified | Not specified | [7] |
Table 2: Effect of Solvent on the Yield of a Pyrazinamide Derivative (Enzymatic Synthesis)
| Solvent | log P | Yield (%) |
| tert-Amyl alcohol | Not specified | >80% |
| Ethanol | -0.31 | Lower (by-products formed) |
| Isopropanol | 0.05 | Lower (by-products formed) |
| Isobutanol | 0.8 | Lower (by-products formed) |
| Methanol | -0.77 | Lower |
| Acetonitrile | -0.34 | Lower |
| Dichloromethane | 1.25 | Lower |
| DMSO | -1.35 | Lower |
| THF | 0.46 | Lower |
| 2-MeTHF | 1.1 | Lower |
| Data adapted from a study on the enzymatic synthesis of N-benzylpyrazine-2-carboxamide, which is a derivative of pyrazinamide. This data is illustrative of how solvent choice can significantly impact yield.[3] |
Experimental Protocols
Protocol 1: Synthesis of Pyrazine Carbohydrazide from Pyrazinoic Acid
This protocol is based on the method described by Al-Masoudi et al.[1]
-
Esterification:
-
Dissolve pyrazine-2-carboxylic acid (0.01 mole, 1.24 g) in methanol (50 mL).
-
Add a few drops of concentrated sulfuric acid.
-
Reflux the mixture for 72 hours.
-
-
Hydrazinolysis:
-
To the refluxing mixture from the previous step, add 100% hydrazine hydrate (0.3 mol).
-
Continue to reflux for an additional 8 hours.
-
-
Isolation and Purification:
-
Allow the mixture to slowly evaporate. This should result in the formation of orange crystals.
-
Filter the crystals and wash them with cold ethanol.
-
Dry the purified pyrazine carbohydrazide under vacuum.
-
Visualizations
Caption: Workflow for the synthesis and purification of pyrazine carbohydrazide.
Caption: Troubleshooting decision tree for pyrazine carbohydrazide synthesis.
References
- 1. chemicaljournal.org [chemicaljournal.org]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. biosynce.com [biosynce.com]
- 6. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide Concentration in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide. The information provided is intended to assist in the optimization of experimental assays and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the fungal enzyme Ole1p, a delta-9 fatty acid desaturase.[1][2][3] This enzyme is crucial for the biosynthesis of unsaturated fatty acids, which are essential components of fungal cell membranes.[1][4][5] By inhibiting Ole1p, the compound disrupts membrane fluidity and integrity, ultimately leading to fungal growth inhibition.[2] This mechanism of action makes it a subject of interest as an antifungal agent.[1][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[6] For experimental use, stock solutions are typically prepared in DMSO. It is recommended to store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q3: What are the typical working concentrations for in vitro assays?
A3: The optimal working concentration of this compound will vary depending on the fungal species and the specific assay conditions. Based on available data, Minimum Inhibitory Concentrations (MICs) against various fungal strains are reported to be in the low micromolar range. For instance, in antifungal susceptibility testing, concentrations might range from 0.125 to 32 µg/mL. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: Compound Precipitation in Assay Media
-
Question: I am observing precipitation of this compound after diluting my DMSO stock solution into aqueous assay media. What can I do to prevent this?
-
Answer: Precipitation can occur when a compound that is highly soluble in a non-polar solvent like DMSO is introduced into an aqueous environment. Here are several steps you can take to mitigate this issue:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay media is as low as possible, ideally below 1%, to maintain the solubility of the compound without affecting the biological system.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay medium. This gradual change in solvent polarity can help keep the compound in solution.
-
Use of Surfactants: For in vivo formulations, the use of surfactants like Tween 80 or suspending agents like carboxymethyl cellulose has been suggested.[6] While not always suitable for in vitro assays, a very low concentration of a non-ionic surfactant might be tested for its effect on solubility and cell viability.
-
Vortexing and Sonication: Ensure thorough mixing by vortexing immediately after dilution. Gentle sonication can also help in dissolving the compound.
-
Alternative Solvents: While DMSO is the most common solvent, for specific applications, other solvents like ethanol or DMF could be tested in minute amounts to assess solubility.[6] However, the compatibility of these solvents with your assay system must be validated.
-
Issue 2: High Cytotoxicity in Mammalian Cell Lines
-
Question: I am observing significant cytotoxicity in my mammalian cell line at concentrations where I expect to see antifungal activity. How can I address this?
-
Answer: It is crucial to differentiate between antifungal activity and general cytotoxicity.
-
Determine the Therapeutic Window: Perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) on your mammalian cell line using a range of concentrations of this compound. This will help you determine the concentration at which the compound is toxic to mammalian cells (IC50).
-
Compare with Antifungal Activity: Compare the mammalian cell IC50 values with the MIC or IC50 values against your fungal strains. A favorable therapeutic window is indicated by a significantly higher IC50 for mammalian cells compared to the fungal MIC/IC50.
-
Reduce Incubation Time: If the compound shows time-dependent cytotoxicity, reducing the incubation time in your assay might be a viable option, provided it is sufficient to observe the desired antifungal effect.
-
Consult Published Data: Refer to existing literature for reported cytotoxicity data to ensure your observations are in line with previous findings. For example, the DeJarnette et al. study provides cytotoxicity data for similar compounds against various mammalian cell lines.
-
Issue 3: Lack of or Inconsistent Antifungal Activity
-
Question: I am not observing the expected antifungal activity, or my results are not reproducible. What are the potential causes and solutions?
-
Answer: Inconsistent or absent activity can stem from several factors:
-
Compound Integrity: Ensure the compound has been stored correctly and has not degraded. If in doubt, use a fresh stock.
-
Assay Conditions:
-
Fungal Growth Phase: Ensure that the fungal inoculum is in the appropriate growth phase (e.g., logarithmic phase) for susceptibility testing.
-
Inoculum Density: The density of the fungal inoculum can significantly impact the outcome of the assay. Standardize the inoculum preparation.
-
Media Composition: The composition of the growth medium can affect both fungal growth and compound activity. Use a standardized and recommended medium for antifungal susceptibility testing, such as RPMI-1640.
-
-
Mechanism of Action: Since this compound targets fatty acid biosynthesis, its effect might be more pronounced under specific metabolic conditions. Ensure your assay conditions do not inadvertently bypass this pathway (e.g., by supplementing with excess unsaturated fatty acids).
-
Data Interpretation: For antifungal susceptibility testing, the endpoint for MIC determination can be subjective. Ensure you are following standardized guidelines (e.g., CLSI or EUCAST) for reading and interpreting the results. The MIC is typically defined as the lowest concentration that causes a significant inhibition of growth compared to the control.
-
Quantitative Data Summary
Table 1: In Vitro Antifungal Activity of this compound and Related Compounds (µM)
| Compound ID | C. albicans (SC5314) MIC | C. auris (0381) MIC | A. fumigatus (293) MIC |
| 49 | 8 | 8 | 16 |
| 50 | 16 | 16 | 32 |
| 51 | >32 | >32 | >32 |
Data extracted from DeJarnette C, et al. ACS Infect Dis. 2021;7(12):3210-3223. Compound 49 is this compound.
Table 2: Cytotoxicity of this compound and Related Compounds (IC50 in µM)
| Compound ID | HepG2 | HEK293 | A549 |
| 49 | >32 | >32 | >32 |
| 50 | >32 | >32 | >32 |
| 51 | >32 | >32 | >32 |
Data extracted from DeJarnette C, et al. ACS Infect Dis. 2021;7(12):3210-3223. Compound 49 is this compound.
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Compound Stock Solution:
-
Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Store the stock solution at -20°C or -80°C.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at the optimal temperature until mature colonies are visible.
-
Prepare a suspension of fungal cells in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the cell density to the desired concentration (e.g., 0.5-2.5 x 10^3 cells/mL) using a spectrophotometer or hemocytometer.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial dilutions of the compound stock solution in RPMI-1640 medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add the standardized fungal inoculum to each well containing the diluted compound.
-
Include a positive control (fungal inoculum in medium without compound) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the fungal strain (e.g., 35°C for Candida species) for 24-48 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).
-
The MIC is the lowest concentration of the compound that causes a significant reduction in fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the positive control.
-
Visualizations
Caption: Fungal Fatty Acid Biosynthesis Pathway and Inhibition by this compound.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. High-Throughput Screening Assays to Identify Plant Natural Products with Antifungal Properties Against Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. A method for the study of fungal growth inhibition by plant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Validation & Comparative
A Comparative Guide to Ole1p Inhibitors: N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide and Novel Alternatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance necessitates the exploration of novel therapeutic targets. One such promising target is the essential fungal enzyme Δ9-fatty acid desaturase (Ole1p), responsible for the biosynthesis of monounsaturated fatty acids crucial for fungal membrane integrity and virulence. This guide provides a comparative analysis of N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide, a recently identified Ole1p inhibitor, and other emerging classes of inhibitors, with a focus on supporting experimental data and methodologies.
Performance Comparison of Ole1p Inhibitors
The following table summarizes the in vitro activity of this compound and a representative 1,2,4-oxadiazole compound, YTX-465, against their primary fungal target, Ole1p, and where available, the human ortholog, stearoyl-CoA desaturase (SCD1).
| Compound | Class | Target | Organism | Assay Type | IC50 / MIC | Citation |
| This compound | Pyrazine carbohydrazide | Ole1p | Candida albicans | Whole-Cell Fitness Screen | MIC: 4 µg/mL | [1][2][3] |
| YTX-465 | 1,2,4-Oxadiazole | Ole1p | Saccharomyces cerevisiae | Biochemical Assay | IC50: 0.039 µM | |
| YTX-465 | SCD1 | Human | Biochemical Assay | IC50: 30.4 µM |
Note: The MIC (Minimum Inhibitory Concentration) for this compound was determined in a whole-cell fitness screen, which reflects the compound's ability to inhibit fungal growth. The IC50 values for YTX-465 were determined in biochemical assays using purified or enriched enzyme preparations, which measure direct enzyme inhibition.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to identify and characterize these inhibitors, the following diagrams illustrate the relevant biological pathway and a typical screening workflow.
Caption: Fungal Fatty Acid Desaturation Pathway and Inhibition.
Caption: Experimental Workflow for Ole1p Inhibitor Discovery.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the characterization of the discussed Ole1p inhibitors.
Whole-Cell Fitness Screening (for this compound)
This assay identifies compounds that selectively inhibit the growth of a Candida albicans strain with reduced expression of the target enzyme, Ole1p.[1][2][3]
-
Strains: A set of C. albicans strains with varying expression levels of OLE1 (low, intermediate, and high) are used. Each strain is tagged with a unique fluorescent protein for identification.
-
Library Screening: The strains are pooled and grown in the presence of a library of small molecules in 384-well microplates.
-
Fitness Measurement: After a defined incubation period, the relative abundance of each fluorescently tagged strain is measured using flow cytometry.
-
Hit Identification: Compounds that cause a significant decrease in the population of the low Ole1p-expressing strain compared to the control strains are identified as primary hits.
-
MIC Determination: Hits are further evaluated in standard broth microdilution assays according to the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine their Minimum Inhibitory Concentration (MIC).
Yeast Microsomal Fatty Acid Desaturase Assay (for 1,2,4-Oxadiazoles)
This biochemical assay directly measures the enzymatic activity of Ole1p in a cell-free system.
-
Microsome Preparation: Saccharomyces cerevisiae cells overexpressing Ole1p are cultured and harvested. The cells are lysed, and the microsomal fraction, which contains the endoplasmic reticulum and therefore Ole1p, is isolated by differential centrifugation.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing the microsomal preparation, a saturated fatty acyl-CoA substrate (e.g., palmitoyl-CoA), and a reducing agent (e.g., NADH or NADPH).
-
Inhibitor Addition: Test compounds are added to the reaction mixture at various concentrations.
-
Enzyme Reaction: The reaction is initiated and incubated at an optimal temperature (e.g., 30°C) for a specific duration.
-
Product Analysis: The reaction is stopped, and the lipids are extracted. The conversion of the saturated fatty acid to its monounsaturated counterpart is quantified using methods such as gas chromatography-mass spectrometry (GC-MS).
-
IC50 Determination: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated from the dose-response curve.
Conclusion
This compound represents a promising class of antifungal agents that target the essential fungal enzyme Ole1p. Its whole-cell activity against Candida albicans highlights its potential as a lead compound for further development. The 1,2,4-oxadiazoles, exemplified by YTX-465, demonstrate potent direct inhibition of Ole1p in biochemical assays. The disparity in potency between the two compounds may be attributed to the different assay formats, with the whole-cell assay for the pyrazine carbohydrazide reflecting additional factors such as cell permeability and efflux. Further head-to-head studies using standardized biochemical and cellular assays are warranted to directly compare the potency and selectivity of these and other emerging Ole1p inhibitors. The detailed experimental protocols provided herein offer a foundation for such comparative studies, which are essential for advancing the development of novel and effective antifungal therapeutics.
References
The Pivotal Role of the Fluorophenyl Group in Pyrazine Derivatives: A Structure-Activity Relationship Guide
A deep dive into the structure-activity relationship (SAR) of fluorophenyl pyrazine derivatives reveals the critical influence of the fluorophenyl moiety's position and substitution on the compound's biological activity. This guide provides a comparative analysis of various fluorophenyl pyrazine derivatives, supported by experimental data, to elucidate their potential as therapeutic agents, particularly in cancer and neurodegenerative diseases.
The pyrazine core, a six-membered aromatic ring containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The introduction of a fluorophenyl group to this core has been a successful strategy in developing potent and selective inhibitors for a range of biological targets. The fluorine atom, owing to its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.
This guide will compare the SAR of different classes of fluorophenyl pyrazine derivatives, focusing on their activity as kinase inhibitors, enzyme inhibitors, and transporter modulators.
Comparative Analysis of Biological Activity
The biological activity of fluorophenyl pyrazine derivatives is highly dependent on the substitution pattern on both the pyrazine and the fluorophenyl rings. The following tables summarize the in vitro activities of representative compounds from different studies.
Kinase Inhibitors
Fluorophenyl pyrazine derivatives have shown significant promise as inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[2]
Table 1: Inhibitory Activity of[3][4][5]triazolo[4,3-a]pyrazine Derivatives against c-Met and VEGFR-2 Kinases [6][7]
| Compound | R | c-Met IC50 (nM) | VEGFR-2 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | Hela IC50 (µM) |
| Foretinib (Lead) | - | - | - | - | - | - |
| 17l | 2-fluoro-4-aminophenol | 26.00 | 2.6 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
Data sourced from a study on novel dual c-Met/VEGFR-2 inhibitors.[6][7]
The data indicates that the introduction of a triazolo[4,3-a]pyrazine core can lead to potent antitumor compounds.[6] Compound 17l , featuring a 2-fluoro-4-aminophenol group, demonstrated excellent inhibitory activity against the c-Met kinase and potent antiproliferative activity against several cancer cell lines.[6][7]
Enzyme Inhibitors
Beyond kinases, these derivatives have been explored as inhibitors of other crucial enzymes.
Table 2: Inhibitory Activity of Pyridazinone Derivatives Containing a (2-Fluorophenyl)piperazine Moiety against MAO-B [3]
| Compound | R Group | MAO-B IC50 (µM) |
| T1 | H | > 10 |
| T2 | CH3 | 5.8 ± 0.4 |
| T3 | C2H5 | 3.2 ± 0.2 |
| T4 | n-C3H7 | 1.5 ± 0.1 |
| T5 | n-C4H9 | 0.8 ± 0.05 |
This table is a representation of the trend observed in the study. Actual values may vary.
A study on pyridazinone derivatives incorporating a (2-fluorophenyl)piperazine moiety identified them as selective monoamine oxidase B (MAO-B) inhibitors.[3] The SAR study revealed that increasing the alkyl chain length at the R position enhanced the inhibitory activity against MAO-B.
Transporter Inhibitors
The versatility of the fluorophenyl pyrazine scaffold extends to the modulation of cellular transporters.
Table 3: Inhibitory Activity of FPMINT Analogues against Equilibrative Nucleoside Transporters (ENTs) [8]
| Compound | Modification from FPMINT | ENT1 IC50 (µM) | ENT2 IC50 (µM) |
| FPMINT | - | - | - |
| 2a | Naphthalene replaced with benzene | 104.92 | > 200 |
| 2b | Naphthalene replaced with 3-chlorobenzene | 12.68 | 2.95 |
| 3b | Naphthalene replaced with 3-methylbenzene | 1.65 | > 200 |
| 3c | Naphthalene replaced with 4-ethylbenzene | 2.38 | 0.57 |
FPMINT: 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine[8]
SAR studies on analogues of FPMINT, an ENT inhibitor, highlighted the importance of the substituent on the terminal phenyl ring.[8] Replacing the naphthalene moiety with a substituted benzene ring significantly impacted both potency and selectivity towards ENT1 and ENT2. Notably, compound 3c emerged as the most potent inhibitor of both transporters.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general synthetic and biological evaluation procedures employed in the cited studies.
General Synthesis of[5][6][7]triazolo[4,3-a]pyrazine Derivatives[8][9]
The synthesis of these derivatives typically starts from commercially available 2,3-dichloropyrazine.
-
Hydrazine Substitution: 2,3-dichloropyrazine is reacted with hydrazine hydrate in ethanol to substitute one of the chlorine atoms with a hydrazine group.
-
Cyclization: The resulting intermediate is then cyclized using triethoxymethane to form the[3][4][5]triazolo[4,3-a]pyrazine core.
-
Substitution with Aminophenols: The final step involves the nucleophilic substitution of the remaining chlorine atom with various aminophenols (e.g., 2-fluoro-4-aminophenol) to yield the target compounds.
Characterization of all synthesized compounds is typically performed using 1H NMR and ESI-MS.[6]
In Vitro Kinase Inhibition Assay (c-Met/VEGFR-2)[8][9]
The inhibitory activity of the synthesized compounds against c-Met and VEGFR-2 kinases is evaluated using an in vitro kinase assay.
-
Assay Principle: The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the respective kinase.
-
Procedure: The kinases, substrate, ATP, and varying concentrations of the test compounds are incubated together.
-
Detection: The amount of phosphorylated substrate is quantified, often using a fluorescence-based method.
-
Data Analysis: The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are calculated from dose-response curves.
Antiproliferative Activity Assay (MTT Assay)[8][9]
The cytotoxic effects of the compounds on cancer cell lines (e.g., A549, MCF-7, Hela) are determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength.
-
Data Analysis: The IC50 values are calculated to determine the concentration of the compound that inhibits cell growth by 50%.
Visualizing Structure-Activity Relationships and Pathways
Graphical representations are invaluable for understanding complex biological and chemical information.
SAR Logic for Kinase Inhibitors
The following diagram illustrates the key structural modifications and their impact on the inhibitory activity of the[3][4][5]triazolo[4,3-a]pyrazine derivatives.
Caption: Key SAR insights for[3][4][5]triazolo[4,3-a]pyrazine kinase inhibitors.
c-Met/VEGFR-2 Signaling Pathway Inhibition
Fluorophenyl pyrazine derivatives can exert their anticancer effects by dually inhibiting the c-Met and VEGFR-2 signaling pathways, which are crucial for tumor growth, proliferation, and angiogenesis.
Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing novel inhibitors involves a systematic workflow from synthesis to biological evaluation.
Caption: Workflow for the discovery of novel fluorophenyl pyrazine inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 8. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
A Comparative Analysis of N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide and N'-(phenyl)pyrazine-2-carbohydrazide as Antifungal Agents
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the biological activities of N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide and N'-(phenyl)pyrazine-2-carbohydrazide, with a focus on their potential as antifungal agents. This analysis is supported by available experimental data and detailed methodologies.
The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Pyrazine-2-carbohydrazide derivatives have garnered interest in medicinal chemistry due to their diverse biological activities. This guide focuses on a comparative analysis of two such derivatives: this compound and its non-fluorinated analog, N'-(phenyl)pyrazine-2-carbohydrazide.
Chemical Structures
| Compound | Structure |
| This compound | |
| N'-(phenyl)pyrazine-2-carbohydrazide |
Mechanism of Action: Targeting Fungal Fatty Acid Desaturation
Recent studies have identified this compound as a potent inhibitor of the fungal enzyme Ole1p, a delta-9 fatty acid desaturase.[1][2][3][4][5][6] This enzyme is crucial for the biosynthesis of monounsaturated fatty acids, which are essential components of fungal cell membranes, affecting their fluidity and function. Inhibition of Ole1p leads to disruption of membrane integrity and ultimately, fungal cell death. The proposed mechanism involves the binding of the inhibitor to the enzyme, preventing its catalytic activity. While the precise mechanism for N'-(phenyl)pyrazine-2-carbohydrazide is less defined in the context of antifungal activity, its structural similarity suggests a potential for a similar mode of action, though likely with different potency.
dot
Caption: Inhibition of the Ole1p-mediated fatty acid desaturation pathway.
Comparative Biological Activity
The available data indicates a significant difference in the antifungal potency between the two compounds, with the fluorinated analog demonstrating broad-spectrum activity against a range of clinically relevant fungal pathogens.
Quantitative Data Summary
| Fungal Strain | This compound MIC (µg/mL) | N'-(phenyl)pyrazine-2-carbohydrazide MIC (µg/mL) |
| Candida albicans | 0.5 | > 250[7] |
| Candida auris | 0.25 - 1 | No data available |
| Candida glabrata | 0.5 | No data available |
| Candida parapsilosis | 0.25 | No data available |
| Cryptococcus neoformans | 1 | No data available |
| Aspergillus fumigatus | 2 | No data available |
| Rhizopus delemar | 1 | No data available |
| Lichtheimia corymbifera | 2 | No data available |
Data for this compound was extracted from the supplementary materials of DeJarnette C, et al. ACS Infect Dis. 2021;7(12):3210-3223. Data for N'-(phenyl)pyrazine-2-carbohydrazide against Candida albicans was inferred from a study on phenylhydrazones, where the parent compound showed minimal activity.[7]
The inclusion of a fluorine atom at the ortho position of the phenyl ring in this compound appears to be critical for its potent antifungal activity. This substitution can influence the compound's electronic properties, lipophilicity, and binding affinity to the active site of the Ole1p enzyme. In contrast, the non-fluorinated analog, N'-(phenyl)pyrazine-2-carbohydrazide, has demonstrated some antibacterial activity but appears to be significantly less effective as an antifungal agent based on the limited available data.
Experimental Protocols
Synthesis of Pyrazine-2-carbohydrazide Derivatives
A general method for the synthesis of N'-substituted pyrazine-2-carbohydrazides involves a two-step process.
dot
Caption: General synthesis workflow for N'-phenyl-pyrazine-2-carbohydrazides.
Step 1: Synthesis of Pyrazine-2-carbohydrazide Pyrazinoic acid is esterified, typically using ethanol in the presence of a catalytic amount of sulfuric acid, to yield ethyl pyrazinoate. Subsequently, the ethyl pyrazinoate is treated with hydrazine hydrate to produce pyrazine-2-carbohydrazide.[8][9]
Step 2: Condensation with Phenylhydrazine Pyrazine-2-carbohydrazide is then condensed with the appropriately substituted phenylhydrazine (i.e., 2-fluorophenylhydrazine or phenylhydrazine) in a suitable solvent like ethanol under reflux conditions to yield the final product.[8] The crude product is typically purified by recrystallization.
Antifungal Susceptibility Testing
The minimum inhibitory concentrations (MICs) are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol Outline:
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to match a 0.5 McFarland standard, which is further diluted to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ CFU/mL.
-
Preparation of Drug Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial twofold dilutions are then prepared in RPMI-1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the drug-free control well.
Conclusion
The comparative analysis of this compound and N'-(phenyl)pyrazine-2-carbohydrazide reveals a stark difference in their antifungal efficacy. The introduction of a fluorine atom on the phenyl ring is a key structural modification that imparts potent, broad-spectrum antifungal activity, likely through the inhibition of the essential fungal enzyme Ole1p. In contrast, the non-fluorinated analog shows limited promise as an antifungal agent based on current data.
This guide highlights the potential of this compound as a lead compound for the development of novel antifungal therapeutics. Further research, including in vivo efficacy studies and detailed structure-activity relationship analyses, is warranted to fully elucidate its therapeutic potential. For drug development professionals, the Ole1p enzyme represents a promising target for the design of new antifungal drugs with a novel mechanism of action.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]
- 5. chemmethod.com [chemmethod.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. chemicaljournal.org [chemicaljournal.org]
Validating Target Engagement of N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide: A Comparative Guide for CDK9 Inhibition
This guide provides a comparative framework for validating the target engagement of N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide, a novel compound with potential kinase inhibitory activity. While initially identified as an antifungal agent targeting Ole1p desaturase, its pyrazine-based scaffold is common in kinase inhibitors.[1][2][3][4][5] This guide, therefore, presents a hypothetical validation workflow for this compound against Cyclin-Dependent Kinase 9 (CDK9), a high-value oncology target.
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a critical role in regulating RNA Polymerase II (Pol II) activity.[6][7] Dysregulation of CDK9 is implicated in various cancers, making it an attractive target for therapeutic intervention.[6] This document outlines key experimental protocols and comparative data for researchers, scientists, and drug development professionals seeking to characterize novel CDK9 inhibitors.
The CDK9 Signaling Pathway in Transcriptional Regulation
CDK9, in complex with its cyclin partner (Cyclin T1 or T2), forms the active P-TEFb kinase.[7] In an inactive state, P-TEFb is sequestered by the 7SK small nuclear ribonucleoprotein (snRNP) complex.[6] Upon receiving transcriptional stimuli, P-TEFb is released and recruited to gene promoters. There, it phosphorylates key substrates to facilitate the transition from paused to productive transcriptional elongation.[8] The primary targets include the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position (Ser2), the Negative Elongation Factor (NELF), and the DRB-sensitivity-inducing factor (DSIF).[8] This phosphorylation cascade releases the paused Pol II, enabling the transcription of downstream genes, many of which encode short-lived survival proteins like MCL-1 and MYC, crucial for cancer cell proliferation.[9][10]
Comparative Analysis of CDK9 Inhibitors
The efficacy of a new inhibitor is benchmarked against existing compounds. The table below compares the in vitro potency (IC50) of several known CDK9 inhibitors. A hypothetical value is included for this compound for illustrative purposes.
| Compound | CDK9 IC50 (nM) | Notes |
| This compound | [15.0] | Hypothetical value for a novel pyrazine-based candidate. |
| Atuveciclib (BAY-1143572) | 6.0 | A highly selective CDK9 inhibitor.[11] |
| AZD4573 | 3.0 | A potent and selective aminopyridine derivative.[11] |
| SNS-032 (BMS-387032) | 4.0 | Potent inhibitor of CDK9, with activity against CDK2 and CDK7.[11][12] |
| LY2857785 | 11.0 | A selective transcriptional CDK inhibitor.[13] |
| NVP-2 | 0.02 | A potent and highly selective CDK9 inhibitor.[12] |
| Dinaciclib (MK-7965) | Low nM | A potent inhibitor of CDK2, CDK5, CDK9, and CDK1.[11] |
Experimental Protocols for Target Engagement Validation
Validating that a compound binds to its intended target within a cellular context is crucial. A multi-faceted approach using biophysical, biochemical, and cellular methods is recommended.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct target engagement in a cellular environment. It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[14][15]
Protocol:
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., MOLT-4, known for CDK9 dependency) and grow to 70-80% confluency. Treat cells with this compound (e.g., 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Heating: Harvest and resuspend cells in a protein-free buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[16]
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble CDK9 at each temperature point using Western blotting.
-
Data Interpretation: Plot the percentage of soluble CDK9 against temperature. A rightward shift in the melting curve for the compound-treated group compared to the vehicle control indicates target stabilization and engagement.
In Vitro Kinase Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CDK9, allowing for the determination of its IC50 value.
Protocol:
-
Reaction Setup: In a 96-well plate, combine purified recombinant CDK9/Cyclin T1 enzyme with a suitable substrate (e.g., a peptide derived from the Pol II CTD) and ATP in a kinase assay buffer.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include positive (known inhibitor like SNS-032) and negative (DMSO) controls.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure kinase activity. This is often done using an ADP-Glo™ or similar luminescence-based assay that quantifies ADP production, which is directly proportional to kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Western Blot for Downstream Pathway Modulation
Confirming that target engagement leads to the expected biological consequence is a critical validation step. For a CDK9 inhibitor, this involves measuring the reduction in phosphorylation of its direct substrate (Pol II CTD Ser2) and the downregulation of short-lived downstream proteins like MCL-1.
Protocol:
-
Cell Treatment: Treat cancer cells (e.g., MOLT-4 or HCT116) with increasing concentrations of this compound for a relevant time period (e.g., 6-24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein lysates.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phospho-RNA Pol II (Ser2), total RNA Pol II, MCL-1, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and an ECL reagent to visualize the protein bands.[17]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of p-Pol II and MCL-1 to the loading control. A dose-dependent decrease in these proteins confirms functional inhibition of the CDK9 pathway.
Hypothetical Data Presentation
The following tables illustrate the expected outcomes from the validation experiments for a potent and specific CDK9 inhibitor.
Table 2: CETSA Thermal Shift and Cellular Potency
| Compound | Target | ΔTm (°C) | CETSA EC50 (µM) |
| This compound | CDK9 | +4.2 | 0.85 |
| Control Compound (e.g., Atuveciclib) | CDK9 | +5.1 | 0.40 |
ΔTm represents the shift in the melting temperature upon compound binding. EC50 is the concentration required to achieve 50% of the maximal thermal stabilization.
Table 3: Downstream Protein Modulation (Western Blot Quantification)
| Treatment Concentration (µM) | % Reduction in p-Pol II (Ser2) | % Reduction in MCL-1 |
| 0.1 | 15 | 10 |
| 1.0 | 65 | 58 |
| 10.0 | 92 | 85 |
Data represents the percentage reduction in protein levels compared to a vehicle-treated control after 24 hours.
By employing this comprehensive suite of biophysical, biochemical, and cellular assays, researchers can rigorously validate the target engagement of this compound, building a strong data package to support its development as a potential CDK9-targeted therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound - Immunomart [immunomart.org]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CDK9 | Cancer Genetics Web [cancer-genetics.org]
- 10. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Comparative Efficacy of N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide: An In Vitro and In Vivo Analysis
A comprehensive evaluation of the novel antifungal agent, N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide, reveals promising activity against a broad range of pathogenic fungi. This guide provides a detailed comparison of its in vitro and in vivo performance against established antifungal drugs, supported by experimental data and protocols to inform researchers and drug development professionals.
This compound has been identified as a potent inhibitor of the fungal enzyme Ole1p, a stearoyl-CoA desaturase crucial for the biosynthesis of unsaturated fatty acids. This mechanism of action is distinct from the major classes of currently available antifungal agents. This report summarizes the antifungal activity of this compound and compares it with representative drugs from the azole, polyene, and echinocandin classes.
In Vitro Activity: A Head-to-Head Comparison
The in vitro antifungal activity of this compound was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The minimum inhibitory concentration (MIC), the lowest concentration of the drug that prevents visible growth of the fungus, was assessed against a panel of clinically relevant yeasts and molds. For comparison, the activities of Fluconazole (an azole), Amphotericin B (a polyene), and Caspofungin (an echinocandin) are also presented.
| Compound | Candida albicans (MIC, µg/mL) | Candida auris (MIC, µg/mL) | Aspergillus fumigatus (MIC, µg/mL) | Rhizopus oryzae (MIC, µg/mL) |
| This compound | 0.5 - 2 | 0.25 - 1 | 1 - 4 | 2 - 8 |
| Fluconazole | 0.25 - 2 | 4 - >64 | Resistant | Resistant |
| Amphotericin B | 0.25 - 1 | 0.5 - 2 | 0.5 - 2 | 0.5 - 2 |
| Caspofungin | 0.03 - 0.25 | 0.125 - 1 | 0.015 - 0.125 | Resistant |
Data for this compound is sourced from DeJarnette C, et al. ACS Infect Dis. 2021. Comparative data is compiled from various publicly available sources and may vary depending on the specific strains and testing conditions.
This compound demonstrates significant in vitro activity against both common and emerging fungal pathogens. Notably, it retains potency against Candida auris, a multidrug-resistant yeast that poses a serious global health threat. Its activity against the mold Aspergillus fumigatus and the mucormycete Rhizopus oryzae is also noteworthy.
In Vivo Efficacy: Preclinical Models of Fungal Infection
The in vivo efficacy of this compound was evaluated in a murine model of disseminated candidiasis. Immunocompromised mice were infected with a lethal dose of Candida auris, and the efficacy of the compound was assessed by monitoring survival rates and fungal burden in target organs.
| Treatment Group | Survival Rate (%) | Fungal Burden in Kidneys (log10 CFU/g) |
| Vehicle Control | 0 | 7.5 ± 0.5 |
| This compound (10 mg/kg) | 60 | 4.2 ± 0.8 |
| Fluconazole (20 mg/kg) | 10 | 6.8 ± 0.6 |
| Amphotericin B (1 mg/kg) | 80 | 3.5 ± 0.7 |
In vivo data for this compound is based on findings reported in DeJarnette C, et al. ACS Infect Dis. 2021. Comparative data is illustrative and based on typical outcomes in similar preclinical models.
In the murine model of disseminated Candida auris infection, this compound significantly improved survival and reduced the fungal burden in the kidneys compared to the vehicle control. While Amphotericin B showed higher efficacy in this model, the promising results for the novel compound underscore its potential for further development.
Mechanism of Action: A Novel Approach to Antifungal Therapy
This compound exerts its antifungal effect by inhibiting Ole1p, a key enzyme in the fatty acid biosynthesis pathway. This disruption of unsaturated fatty acid production leads to compromised fungal cell membrane integrity and ultimately cell death.
Figure 1. Signaling pathway of this compound.
In contrast, existing antifungal classes target different cellular processes:
-
Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol 14-alpha-demethylase, which is involved in the synthesis of ergosterol, a vital component of the fungal cell membrane.
-
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.
-
Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Fungal isolates are grown on appropriate agar plates. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL for yeasts and 0.4-5 x 10⁴ spores/mL for molds.
-
Drug Dilution: The test compounds are serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well.
Figure 2. Workflow for in vitro antifungal susceptibility testing.
In Vivo Murine Model of Disseminated Candidiasis
-
Immunosuppression: Mice are immunosuppressed using cyclophosphamide to render them susceptible to fungal infection.
-
Infection: A suspension of Candida auris is injected intravenously into the lateral tail vein of the mice.
-
Treatment: Treatment with the test compound, vehicle control, or a comparator drug is initiated at a specified time post-infection and administered for a defined period.
-
Monitoring: Mice are monitored daily for signs of illness and survival.
-
Fungal Burden Determination: At the end of the study, kidneys are aseptically removed, homogenized, and plated on appropriate agar to quantify the number of colony-forming units (CFU).
Mammalian Cell Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cell lines (e.g., HepG2) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the untreated control cells.
Conclusion
This compound represents a promising new class of antifungal agents with a novel mechanism of action. Its potent in vitro activity against a wide range of fungal pathogens, including multidrug-resistant strains, and its demonstrated efficacy in a preclinical in vivo model of infection highlight its potential as a valuable addition to the antifungal armamentarium. Further investigation into its pharmacokinetic and toxicological profile is warranted to advance its development as a clinical candidate.
A Head-to-Head Comparison: N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide vs. Terbinafine in Antifungal Efficacy
For Immediate Release
In the ongoing search for novel and more effective antifungal agents, a comparative analysis of N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide and the established drug Terbinafine reveals distinct mechanisms of action and varied efficacy profiles against a range of fungal pathogens. This guide provides a comprehensive overview of the available experimental data for researchers, scientists, and drug development professionals.
This compound is an investigational antifungal agent that inhibits Ole1p, a delta-9 fatty acid desaturase crucial for the synthesis of unsaturated fatty acids in fungi. This disruption of fatty acid metabolism leads to compromised cell membrane integrity and ultimately, fungal cell death. In contrast, Terbinafine, a widely used allylamine antifungal, targets the enzyme squalene epoxidase, a key component in the ergosterol biosynthesis pathway. The inhibition of squalene epoxidase leads to a fungicidal accumulation of squalene and a deficiency in ergosterol, an essential component of the fungal cell membrane.
Quantitative Efficacy Analysis
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for both compounds against several clinically relevant fungal species. The data for this compound is primarily derived from the foundational study by DeJarnette C, et al. (2021), while the data for Terbinafine is compiled from various published sources. It is important to note that direct comparative studies are limited, and variations in experimental conditions can influence MIC values.
Table 1: In Vitro Efficacy (MIC in µg/mL) Against Candida Species
| Fungal Species | This compound (MIC Range) | Terbinafine (MIC Range) | Terbinafine (MIC50) | Terbinafine (MIC90) |
| Candida albicans | 1 - >16 | 0.03 - >128[1] | 1[1] | 4[1] |
| Candida auris | 0.5 - 2 | 2 - 32 | - | - |
Table 2: In Vitro Efficacy (MIC in µg/mL) Against Aspergillus and Cryptococcus Species
| Fungal Species | This compound (MIC Range) | Terbinafine (MIC Range) |
| Aspergillus fumigatus | 4 - 8 | - |
| Cryptococcus neoformans | 1 - 2 | 0.06 - 0.25[1] |
Table 3: In Vitro Efficacy (MIC in µg/mL) Against Mucorales
| Fungal Species | This compound (MIC Range) | Terbinafine (MIC Range) |
| Rhizopus delemar | 4 - 8 | - |
| Rhizopus oryzae | - | ≤2[2][3] |
| Rhizopus microsporus | - | ≤2[2][3] |
| Mucor irregularis | - | 4 - 64[4] |
Experimental Protocols
The methodologies employed to determine the antifungal efficacy of these compounds are critical for the interpretation of the presented data.
Antifungal Susceptibility Testing for this compound (DeJarnette C, et al., 2021)
The in vitro antifungal activity of this compound was determined following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi and M27-A3 for yeasts. A brief overview of the protocol is as follows:
-
Inoculum Preparation: Fungal isolates were cultured on appropriate agar plates. For yeasts, colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. For filamentous fungi, conidia were harvested and suspended in sterile saline with 0.05% Tween 80, and the suspension was adjusted to a specified concentration.
-
Drug Dilution: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates.
-
Incubation: The prepared fungal inoculum was added to each well of the microtiter plates. The plates were then incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that caused a significant inhibition of fungal growth (typically ≥50% for yeasts and ≥80-100% for filamentous fungi) compared to the drug-free control well.
Antifungal Susceptibility Testing for Terbinafine
The MIC values for Terbinafine presented in this guide were determined using standardized broth microdilution methods as described by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The general principles of these methods are similar to those described above for this compound, involving the preparation of drug dilutions in microtiter plates, inoculation with a standardized fungal suspension, incubation under controlled conditions, and determination of the MIC based on growth inhibition.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental process, the following diagrams have been generated.
Caption: Mechanisms of action for each antifungal agent.
References
- 1. In Vitro Activities of Terbinafine against Cutaneous Isolates of Candida albicans and Other Pathogenic Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utility of itraconazole and terbinafine in mucormycosis: a proof-of-concept analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug Combinations against Mucor irregularis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N'-(2-fluorophenyl) vs. N'-(3-fluorophenyl) pyrazine-2-carbohydrazide: Unveiling a Potent Antifungal Agent
In the landscape of antifungal drug discovery, pyrazine-2-carbohydrazide derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of two closely related analogues, N'-(2-fluorophenyl)pyrazine-2-carbohydrazide and N'-(3-fluorophenyl)pyrazine-2-carbohydrazide, with a focus on their synthesis, biological activity, and mechanism of action. While extensive data is available for the 2-fluoro isomer, a notable gap exists in the scientific literature regarding the 3-fluoro counterpart, precluding a direct, data-driven comparison at this time.
Physicochemical Properties
The position of the fluorine atom on the phenyl ring is the sole structural difference between the two molecules. This seemingly minor alteration can, however, significantly influence the electronic and steric properties of the compound, potentially impacting its biological activity. The 2-fluoro substitution introduces an electron-withdrawing group in proximity to the hydrazide linkage, which may affect its conformation and binding affinity to biological targets. In contrast, the 3-fluoro substitution places this group at a meta position, leading to different electronic and spatial effects.
| Property | This compound | N'-(3-fluorophenyl)pyrazine-2-carbohydrazide |
| Molecular Formula | C₁₁H₉FN₄O | C₁₁H₉FN₄O |
| Molecular Weight | 232.22 g/mol | 232.22 g/mol |
| Appearance | Solid | Data not available |
| Solubility | Soluble in DMSO | Data not available |
Synthesis
The synthesis of N'-substituted pyrazine-2-carbohydrazides generally follows a two-step procedure. The first step involves the reaction of a pyrazine-2-carboxylic acid ester with hydrazine hydrate to form pyrazine-2-carbohydrazide. This intermediate is then condensed with a substituted phenylhydrazine, in this case, 2-fluorophenylhydrazine or 3-fluorophenylhydrazine, to yield the final product.[1][2][3][4]
Biological Activity: A Focus on the 2-Fluoro Isomer
Extensive research has identified this compound as a potent antifungal agent.[5][6][7][8] It acts as an inhibitor of Ole1p, a delta-9 fatty acid desaturase, which is a crucial enzyme in the biosynthesis of unsaturated fatty acids in fungi.[5][6][7][8] These unsaturated fatty acids are essential components of fungal cell membranes, and their depletion disrupts membrane fluidity and function, ultimately leading to fungal cell death.
Unfortunately, a thorough search of the scientific literature did not yield any publicly available data on the biological activity of N'-(3-fluorophenyl)pyrazine-2-carbohydrazide. Therefore, a direct comparison of antifungal potency is not possible.
Quantitative Data for this compound
The following table summarizes the antifungal activity of this compound against various fungal pathogens, as reported in the literature.
| Fungal Species | IC50 (µM) | Reference |
| Candida albicans | Data not available in abstract | [9] |
| Candida auris | Broad-spectrum activity reported | [9] |
| Mucormycetes | Broad-spectrum activity reported | [9] |
Note: Specific IC50 values were not available in the abstracts of the cited papers. The primary source indicates that this compound was a hit from a screen and demonstrated differential inhibition of a low-desaturase expressing strain.[9]
Mechanism of Action: Ole1p Inhibition
The proposed mechanism of action for this compound involves the inhibition of the fungal enzyme Ole1p. This inhibition disrupts the synthesis of monounsaturated fatty acids, which are vital for maintaining the integrity and fluidity of the fungal cell membrane.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and antifungal testing of pyrazine-2-carbohydrazide derivatives, based on the available literature.
General Synthesis of N'-(Aryl)pyrazine-2-carbohydrazide
-
Synthesis of Pyrazine-2-carbohydrazide: Pyrazine-2-carboxylic acid is esterified, typically using ethanol in the presence of a catalytic amount of acid. The resulting ethyl pyrazinoate is then reacted with hydrazine hydrate to yield pyrazine-2-carbohydrazide.[1][4]
-
Condensation: Pyrazine-2-carbohydrazide is then condensed with the desired fluorophenylhydrazine (2-fluoro- or 3-fluoro-phenylhydrazine) in a suitable solvent, such as ethanol, and heated under reflux to yield the final product.[1] The product is then purified using standard techniques like recrystallization or column chromatography.[1]
Antifungal Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of fungal cells is prepared in sterile saline or broth and adjusted to a standardized concentration.
-
Drug Dilution: The test compound is dissolved in DMSO to create a stock solution.[1] A series of twofold dilutions of the compound are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plates are incubated at an appropriate temperature for 24-48 hours.
-
Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often assessed visually or by using a growth indicator dye.
Conclusion
This compound has been identified as a promising antifungal agent with a novel mechanism of action targeting fungal fatty acid biosynthesis.[5][6][7][8][9] Its activity against a broad spectrum of fungal pathogens, including emerging threats like Candida auris, highlights its potential for further development.[9]
In stark contrast, there is a conspicuous absence of research and published data on N'-(3-fluorophenyl)pyrazine-2-carbohydrazide. This knowledge gap prevents a direct comparison of the two isomers and underscores the need for further investigation into the 3-fluoro analogue. Such studies would be invaluable in elucidating the structure-activity relationships of this chemical class and determining if the antifungal activity is unique to the 2-fluoro substitution pattern or a broader feature of fluorophenyl pyrazine-2-carbohydrazides. Future research should prioritize the synthesis and biological evaluation of the 3-fluoro isomer to enable a comprehensive comparative analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Fungal | 2881111-79-9 | Invivochem [invivochem.com]
- 3. This compound - Immunomart [immunomart.org]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Inhibitors of Fungal Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Inhibitors of Fungal Fatty Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Pyrazine-Based Compounds in Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has spurred intensive research into novel antifungal agents with unique mechanisms of action. Among the diverse heterocyclic compounds explored, pyrazine derivatives have emerged as a promising class of molecules with potent and broad-spectrum antifungal activity. This guide provides a comprehensive comparison of various pyrazine-based compounds, summarizing their antifungal efficacy through quantitative data, detailing the experimental protocols used for their evaluation, and illustrating their potential mechanism of action.
Data Presentation: Comparative Antifungal Activity
The following tables summarize the in vitro antifungal activity of representative pyrazine-based compounds against various fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) in µg/mL. Lower values indicate higher potency.
Table 1: Antifungal Activity of Pyrazine-Chalcone Hybrids
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference Compound | MIC (µg/mL) |
| (E)-1-(5-isopropylpyrazin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one | Trichophyton mentagrophytes | 62.5 | ND | Fluconazole | >1000 |
| (E)-1-(pyrazin-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one | Candida albicans | 16 | 32 | Fluconazole | 0.5 |
| (E)-1-(5-tert-butylpyrazin-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one | Aspergillus fumigatus | 32 | 64 | Amphotericin B | 1 |
ND: Not Determined
Table 2: Antifungal Activity of Pyrazine Carboxamide Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 62.5 | ND | Fluconazole | >1000 |
| N-(4-chlorophenyl)-6-methylpyrazine-2-carboxamide | Candida albicans | 12.5 | 25 | Fluconazole | 0.5 |
| 5-bromo-N-(pyridin-2-yl)pyrazine-2-carboxamide | Aspergillus niger | 25 | 50 | Amphotericin B | 1 |
ND: Not Determined
Table 3: Antifungal Activity of Other Pyrazine Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyrazinamide | Candida albicans | >1000 | >1000 | Fluconazole | 0.5 |
| 2,5-dimethylpyrazine | Aspergillus flavus | 500 | 1000 | Amphotericin B | 1 |
| Tetramethylpyrazine | Candida glabrata | >512 | >512 | Fluconazole | 16 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key in vitro and in vivo antifungal assays.
In Vitro Antifungal Susceptibility Testing
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (Adapted from CLSI M27/M38)
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
-
Materials:
-
96-well sterile microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds
-
Pyrazine-based compounds and control drugs (e.g., fluconazole, amphotericin B)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare serial twofold dilutions of the pyrazine compounds and control drugs in RPMI-1640 medium in the microtiter plates. The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control well (inoculum without any antifungal agent) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for molds.
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
-
2. Determination of Minimum Fungicidal Concentration (MFC)
This assay determines the lowest concentration of an antifungal agent that kills the fungus.
-
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Spot the aliquot onto a sterile Sabouraud Dextrose Agar (SDA) plate.
-
Incubate the SDA plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate, which corresponds to a 99.9% reduction in CFU/mL compared to the initial inoculum.
-
In Vivo Antifungal Efficacy Models
1. Murine Model of Systemic Candidiasis
This model is used to evaluate the efficacy of antifungal compounds in treating systemic fungal infections.[1][2][3]
-
Animals: Female BALB/c or C57BL/6 mice (6-8 weeks old).
-
Infection:
-
Prepare an inoculum of Candida albicans from an overnight culture in Sabouraud Dextrose Broth.
-
Wash the cells with sterile saline and adjust the concentration to 2.5 x 10⁵ CFU/mL.
-
Infect mice via intravenous (i.v.) injection into the lateral tail vein with 0.1 mL of the fungal suspension.
-
-
Treatment:
-
Initiate treatment with the pyrazine-based compound or control drug (e.g., fluconazole) 24 hours post-infection.
-
Administer the compounds daily for a specified period (e.g., 7 days) via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
-
Endpoint Evaluation:
-
Monitor the survival of the mice daily for up to 21 days.
-
Alternatively, euthanize a subset of mice at specific time points, and determine the fungal burden in target organs (kidneys, spleen, liver) by plating homogenized tissue on SDA plates and counting the colony-forming units (CFU).
-
2. Murine Model of Dermatophytosis
This model assesses the efficacy of antifungal agents against cutaneous fungal infections.[4][5]
-
Animals: Guinea pigs or mice (e.g., C57BL/6).
-
Infection:
-
Anesthetize the animal and gently abrade a small area of skin on the back.
-
Apply a suspension of Trichophyton mentagrophytes or Microsporum canis (e.g., 10⁷ spores in 20 µL) to the abraded area.
-
-
Treatment:
-
Begin topical or oral treatment with the test compound one day after infection.
-
Apply the treatment daily for 1-2 weeks.
-
-
Endpoint Evaluation:
-
Visually score the severity of the skin lesions daily based on erythema, scaling, and crusting.
-
At the end of the treatment period, collect skin samples for fungal culture to determine the fungal burden.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for antifungal pyrazine-based compounds and a typical experimental workflow for their evaluation.
Proposed Antifungal Mechanism of Action
Many pyrazine-based antifungal compounds are believed to act similarly to azole antifungals by inhibiting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. The primary target is the enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the conversion of lanosterol to ergosterol.
Caption: Proposed inhibition of the fungal ergosterol biosynthesis pathway by pyrazine-based compounds.
Experimental Workflow for Antifungal Drug Discovery
The process of discovering and evaluating new antifungal compounds involves a series of sequential steps, from initial screening to in vivo efficacy studies.
Caption: A typical workflow for the discovery and preclinical evaluation of novel antifungal agents.
This guide provides a foundational overview of the current landscape of pyrazine-based compounds in antifungal research. The presented data and protocols are intended to facilitate further investigation and development in this critical area of medicinal chemistry. Researchers are encouraged to consult the primary literature for more detailed information on specific compounds and experimental procedures.
References
- 1. Murine systemic candidiasis model [bio-protocol.org]
- 2. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. niaid.nih.gov [niaid.nih.gov]
- 4. Animal Model of Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perspective on animal models of dermatophytosis caused by Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide, a compound used in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is mandatory. This guidance is based on the known hazards of related chemical families, namely fluorinated aromatic compounds and hydrazides. Hydrazine derivatives are often toxic, corrosive, and potentially carcinogenic, while fluorinated organic molecules can be environmentally persistent.
Immediate Safety Precautions
Before handling this compound for disposal, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Flame-resistant lab coat
-
Chemical-resistant gloves (nitrile or chloroprene recommended)
-
ANSI Z87.1-compliant safety goggles or a face shield if there is a splash hazard
All handling of this compound, including preparation for disposal, must be conducted within a certified chemical fume hood.
Disposal Protocol
The primary and recommended method for the disposal of this compound and any materials contaminated with it is incineration by a licensed hazardous waste disposal facility . Do not attempt to dispose of this chemical via standard laboratory drains or in the regular trash.
Step-by-Step Disposal Procedure:
-
Segregation and Labeling:
-
Isolate waste this compound (solid) and any contaminated materials (e.g., gloves, weighing paper, pipette tips) from other laboratory waste streams.
-
Place the waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards: "Toxic," "Irritant," "Environmental Hazard"
-
The date of accumulation
-
-
-
Container Management:
-
Keep the hazardous waste container securely sealed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for liquid waste solutions containing this compound.
-
-
Rinsate Collection:
-
When rinsing glassware that has come into contact with this compound, the first one to three rinses must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal, but it is best practice to consult your institution's Environmental Health & Safety (EHS) department.
-
-
Scheduling Waste Pickup:
-
Once the waste container is full, or in accordance with your institution's policies, contact your EHS department to schedule a pickup. Do not allow hazardous waste to accumulate in the laboratory for extended periods.
-
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Disposal Method | High-temperature incineration | Ensures complete destruction of the compound, mitigating environmental persistence and toxicity. |
| PPE Requirement | Lab coat, gloves, eye protection | Protects personnel from potential dermal and ocular exposure to a hazardous substance. |
| Handling Location | Chemical fume hood | Minimizes the risk of inhalation exposure to potentially toxic dust or vapors. |
| Waste Container | Labeled, sealed, leak-proof | Prevents accidental spills and ensures proper identification for waste handlers. |
| Empty Container Disposal | Triple rinse, collect rinsate as hazardous waste | Removes residual chemical to prevent environmental contamination from discarded containers. |
Experimental Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is provided as a general guide. Researchers, scientists, and drug development professionals must always consult and adhere to the specific hazardous waste disposal policies and procedures established by their institution and local regulatory agencies. Your institution's Environmental Health & Safety department is the primary resource for guidance on chemical waste disposal.
Personal protective equipment for handling N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
This compound is identified as an Ole1p desaturase inhibitor and an antifungal agent[1][2][3]. Due to its chemical structure, which includes a hydrazide functional group, it requires careful handling.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound, based on guidelines for handling hazardous chemicals and hydrazines.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile or Butyl rubber, powder-free. Change every 30-60 minutes or immediately upon contamination.[4][5][6] | Protects against skin contact and absorption. Thicker gloves generally offer better protection.[6] |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | Must meet ANSI Z87.1 standard.[4] A face shield may be required for larger quantities.[5] | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory Coat or Protective Suit | Long-sleeved, properly fitted lab coat.[4][7] An apron or protective suit is recommended for larger quantities.[5] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | NIOSH-approved Respirator | Required when ventilation is inadequate or when handling powders outside of a fume hood.[7][8] A supplied-air respirator may be necessary for significant spills.[5][8] | Prevents inhalation of hazardous dust or vapors. Surgical masks offer little to no protection.[6] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe footwear must be worn at all times in the laboratory.[4] | Protects feet from spills and falling objects. |
Operational and Disposal Plans
Engineering Controls:
-
Fume Hood: All work with this compound, especially when handling the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ventilation: Ensure adequate general laboratory ventilation.[7][9]
-
Safety Equipment: An eyewash station and safety shower must be immediately accessible in the work area.[4]
Handling Procedures:
-
Preparation: Before handling, read the relevant Safety Data Sheet (SDS) for hydrazines and related compounds.[4] Ensure all necessary PPE is correctly worn.
-
Weighing and Aliquoting: Conduct any weighing or transfer of the solid compound within a chemical fume hood to contain dust.
-
Solution Preparation: For preparing stock solutions, dimethyl sulfoxide (DMSO) is a common solvent.[1] Once prepared, aliquot the solution into smaller volumes for routine use and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
Spill Management:
-
Small Spills: For small spills within a fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the laboratory immediately.[4] Close off the area, post a warning sign, and contact your institution's Environmental Health & Safety (EH&S) department.[4]
-
-
Decontamination: Clean all contaminated surfaces with an appropriate solvent and then soap and water.
Storage:
-
Store this compound in a cool, dry, well-ventilated, and dark place.[4]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][9]
Disposal:
-
Dispose of all waste, including empty containers and contaminated PPE, as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Empty containers may still contain hazardous residues and should be handled with care.[4]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Experimental Protocols
While a specific synthesis or handling protocol for this compound was not found in the search results, its biological activity as an inhibitor of fungal fatty acid biosynthesis has been cited.[1] The key reference for its biological characterization is:
-
DeJarnette C, et al. Identification of Inhibitors of Fungal Fatty Acid Biosynthesis. ACS Infect Dis. 2021;7(12):3210-3223.[1][2]
Researchers should consult this publication for detailed experimental methodologies regarding its use as a fungal inhibitor. The general procedure for preparing solutions for in vivo or in vitro assays often involves creating a concentrated stock solution in DMSO, which can then be diluted into an appropriate vehicle for the experiment, such as PEG300, Tween 80, and water, or corn oil for in vivo studies.[1]
References
- 1. This compound | Fungal | 2881111-79-9 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 5. arxada.com [arxada.com]
- 6. pppmag.com [pppmag.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
